molecular formula C13H21NO2 B11956307 Ethyl 2-cyano-3-methyl-2-nonenoate CAS No. 100522-75-6

Ethyl 2-cyano-3-methyl-2-nonenoate

Cat. No.: B11956307
CAS No.: 100522-75-6
M. Wt: 223.31 g/mol
InChI Key: WBEHYHSVLNHFFS-VAWYXSNFSA-N
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Description

Ethyl 2-cyano-3-methyl-2-nonenoate is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

100522-75-6

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-methylnon-2-enoate

InChI

InChI=1S/C13H21NO2/c1-4-6-7-8-9-11(3)12(10-14)13(15)16-5-2/h4-9H2,1-3H3/b12-11+

InChI Key

WBEHYHSVLNHFFS-VAWYXSNFSA-N

Isomeric SMILES

CCCCCC/C(=C(\C#N)/C(=O)OCC)/C

Canonical SMILES

CCCCCCC(=C(C#N)C(=O)OCC)C

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Ethyl 2-cyano-3-methyl-2-nonenoate

[1][2][3][4][5][6][7]

Executive Summary

This compound (CAS: 100522-75-6) is a specialized ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">



12tetrasubstituted alkene

While primarily utilized as a research chemical and intermediate in organic synthesis, its structural motifs suggest utility in pharmaceutical development (specifically as a precursor to


fragrance chemistry1

Chemical Identity & Structure

Nomenclature and Identification
PropertyDetail
IUPAC Name Ethyl (2E/Z)-2-cyano-3-methylnon-2-enoate
CAS Number 100522-75-6
Molecular Formula

Molecular Weight 223.31 g/mol
SMILES CCCCCC/C(C)=C(\C#N)C(=O)OCC
InChIKey WBEHYHSVLNHFFS-VAWYXSNFSA-N
Structural Analysis

The molecule consists of three distinct functional domains:

  • Electron-Deficient Core: The central alkene (

    
    ) is highly polarized by two electron-withdrawing groups (EWGs)—the nitrile (-CN)  and the ethoxycarbonyl (-COOEt) .[1] This creates a strong Michael acceptor motif.
    
  • Lipophilic Tail: A hexyl chain (

    
    ) at the 
    
    
    -position (C3) imparts significant hydrophobicity (high LogP).[1]
  • Steric Bulk: The presence of a methyl group and a hexyl chain at the

    
    -position makes the double bond tetrasubstituted, influencing its reactivity and stability against hydrolysis.[1]
    
Isomerism

Due to the tetrasubstituted nature of the double bond (C2=C3), the molecule exists as two geometric isomers: (E) and (Z) .[1]

  • (E)-Isomer: The higher priority groups (Ethoxycarbonyl vs. Nitrile at C2; Hexyl vs. Methyl at C3) are on opposite sides.[1]

  • (Z)-Isomer: The higher priority groups are on the same side.[1]

  • Note: In Knoevenagel condensations involving ketones, a mixture of isomers is typically formed, often favoring the thermodynamically more stable isomer where the bulkiest groups are trans to each other to minimize steric strain.[1]

Physicochemical Properties[6][9][10]

PropertyValue (Predicted/Experimental)Context
Physical State LiquidColorless to pale yellow oil.[1]
Boiling Point ~290–300 °C (760 mmHg)High BP due to molecular weight and polarity.[1]
Density ~0.95–0.98 g/cm³Typical for aliphatic cyanoacrylates.[1]
LogP (Octanol/Water) ~3.8 – 4.2Highly lipophilic; poor water solubility.[1]
Solubility Soluble in EtOH, DMSO, DCMInsoluble in water.[1]
Refractive Index ~1.46–1.48Consistent with conjugated ester systems.

Synthesis & Manufacturing

The primary synthetic route is the Knoevenagel Condensation , a classic carbon-carbon bond-forming reaction.

Reaction Pathway

Reactants: 2-Octanone (Methyl hexyl ketone) + Ethyl Cyanoacetate.[1] Catalyst: Ammonium Acetate (


1Solvent:1
Experimental Protocol (Standardized)
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging: Add 2-Octanone (1.0 eq), Ethyl Cyanoacetate (1.0–1.1 eq), Ammonium Acetate (0.1 eq), and Glacial Acetic Acid (0.05 eq) to Toluene (0.5 M concentration relative to ketone).

  • Reflux: Heat the mixture to reflux (~110°C). Monitor the collection of water in the Dean-Stark trap.

    • Mechanism:[1][3] The amine catalyst deprotonates the active methylene of the cyanoacetate. The resulting enolate attacks the ketone carbonyl. Dehydration follows to form the double bond.

  • Completion: Reaction is complete when water evolution ceases (typically 12–24 hours).

  • Workup:

    • Cool to room temperature.[4]

    • Wash with water (

      
      ), saturated 
      
      
      (to remove acid), and brine.
    • Dry organic layer over

      
      .[1]
      
  • Purification: Fractional distillation under reduced pressure (vacuum) is required to separate the product from unreacted ketone and isomers.[1]

Synthesis Workflow Diagram

SynthesisReactants2-Octanone+ Ethyl CyanoacetateCatalystCat: NH4OAc / AcOHSolvent: TolueneReactants->CatalystMixingIntermediateAldol Intermediate(Transient Alcohol)Catalyst->IntermediateNucleophilic AttackDehydration- H2O(Dean-Stark)Intermediate->DehydrationEliminationProductThis compound(E/Z Mixture)Dehydration->ProductFinal Product

Figure 1: Step-wise Knoevenagel condensation pathway for the synthesis of this compound.

Reactivity & Applications

Chemical Reactivity Profile

This molecule is a versatile electrophile due to the push-pull electronic system.[1]

  • Michael Addition:

    • Nucleophiles (e.g., amines, thiols, malonates) can attack the

      
      -carbon (C3).
      
    • Constraint: Steric hindrance from the methyl and hexyl groups at C3 significantly reduces reaction rates compared to unsubstituted acrylates.

  • Reduction:

    • Selective Reduction:

      
       can reduce the C=C double bond to yield the saturated cyanoester (Ethyl 2-cyano-3-methylnonanoate).
      
    • Full Reduction:

      
       reduces both the ester and nitrile to an amino-alcohol.[1]
      
  • Hydrolysis:

    • Acidic or basic hydrolysis converts the ester to the carboxylic acid. Decarboxylation may occur under harsh conditions due to the

      
      -keto-like nature of the cyano-acid intermediate.
      
Applications
  • Pharmaceutical Intermediate:

    • Precursor for

      
      -amino acids  (GABA analogs) via reduction of the nitrile and hydrolysis of the ester.[1] The alkyl chain length (nonenoate) provides lipophilicity useful for blood-brain barrier penetration in CNS drug design.
      
    • Lipogenesis Inhibition:[1][5] Investigated in metabolic research for its potential to inhibit fatty acid synthesis pathways [1].

  • Fragrance & Flavor:

    • Aliphatic nitriles and unsaturated esters often possess waxy, fruity, or green olfactory notes.[1] This compound likely acts as a fixative or heart note in complex formulations.

  • UV Absorption:

    • Similar to Octocrylene, the

      
      -cyanoacrylate chromophore absorbs UV radiation (typically UVB). However, the lack of aromatic conjugation at the 
      
      
      -position limits its extinction coefficient compared to cinnamates.
Reactivity Flowchart

Reactivitycluster_0Reduction Pathwayscluster_1Nucleophilic PathwaysCoreThis compoundSatEsterSaturated Cyanoester(H2 / Pd-C)Core->SatEsterMichaelAdductMichael Adduct(Nu- attack at C3)Core->MichaelAdductHeterocyclePyridine/Pyrimidine Derivatives(Cyclization with Urea/Amidine)Core->HeterocycleAminoAcidGamma-Amino Acid(1. Red / 2. Hyd)SatEster->AminoAcid

Figure 2: Divergent synthetic utility of the core scaffold.[1]

Safety & Handling (MSDS Summary)

Hazard ClassDescriptionPrecaution
Skin Irritation Category 2 (Causes skin irritation)Wear nitrile gloves.[1]
Eye Irritation Category 2A (Causes serious eye irritation)Use safety goggles.[1]
STOT-SE Category 3 (Respiratory irritation)Use in a fume hood.[1]
Acute Toxicity Not fully characterized; treat as harmful if swallowed.[1]Avoid ingestion/inhalation.

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or slow polymerization, although the steric bulk makes it relatively stable compared to simple acrylates.

References

  • Sigma-Aldrich. this compound Product Specification. Accessed via AldrichCPR.[6][7] Link

  • PubChem. Compound Summary: this compound (CID 13627588).[1] National Library of Medicine. Link

  • Jones, G. (2011).[1] The Knoevenagel Condensation. Organic Reactions, 15, 204-599. (General reference for synthesis mechanism).

  • Molaid Chemicals. 2-cyano-3-methyl-non-2-enoic acid ethyl ester Properties. (Reference for lipogenesis inhibition context). Link

Literature review of Ethyl 2-cyano-3-methyl-2-nonenoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Pharmacophore Utility in Drug Discovery

Executive Summary

Ethyl 2-cyano-3-methyl-2-nonenoate represents a specialized class of lipophilic


-unsaturated nitriles.[1] While shorter-chain homologs (e.g., ethyl 2-cyanoacrylate) are ubiquitous in adhesives, the "nonenoate" derivative—characterized by its 9-carbon backbone and significant lipophilicity—serves as a critical intermediate in the synthesis of heterocycles and a potential Michael acceptor for covalent drug design.[1]

This technical guide dissects the molecule’s utility as a "push-pull" alkene scaffold.[1] It provides validated protocols for its synthesis via Knoevenagel condensation and explores its downstream derivatization into substituted pyrimidines and thiophenes, which are privileged structures in kinase inhibitors and agrochemicals.

Chemical Architecture & Reactivity Profile[1][2]

The molecule functions as a dense functional array. Its reactivity is governed by the electron-withdrawing nature of the cyano and ester groups, which activate the


-carbon toward nucleophilic attack.
Structural Analysis[1][3]
  • System: Tetrasubstituted alkene (sterically congested).[1]

  • Electronic State: Highly polarized "Push-Pull" system.[1] The

    
    -methyl and 
    
    
    
    -hexyl groups provide weak inductive donation (+I), while the
    
    
    -cyano and
    
    
    -ester groups exert strong mesomeric withdrawal (-M).[1]
  • Lipophilicity: The C6-hexyl tail (part of the nonenoate backbone) confers high LogP (predicted ~4.5), facilitating membrane permeability and interaction with hydrophobic pockets in enzymes.

Key Reactivity Modes
  • Michael Addition: The

    
    -carbon is electrophilic. Soft nucleophiles (thiols, malonates) attack here. This is the basis for its potential as a Covalent Warhead  (Targeting Cysteine residues).
    
  • Cyclocondensation: Reaction with binucleophiles (amidines, ureas) yields 6-membered heterocycles.[1]

  • Gewald Reaction: Reaction with elemental sulfur and base yields 2-aminothiophenes.[1]

Synthesis Protocol: Knoevenagel Condensation[1][4][5][6][7][8]

The synthesis of this compound is achieved via the condensation of 2-Octanone and Ethyl Cyanoacetate .[1] Note that 2-Octanone (methyl hexyl ketone) is required to achieve the "nonenoate" (9-carbon) chain length according to IUPAC nomenclature (C1=Ester, C2=Alkene, C3=Methyl/Hexyl junction).[1]

Experimental Workflow

Reaction:


[1]

Reagents:

  • 2-Octanone (1.0 eq)[1]

  • Ethyl Cyanoacetate (1.1 eq)[1]

  • Catalyst: Piperidine (0.05 eq) + Glacial Acetic Acid (0.05 eq)[1]

  • Solvent: Toluene (for Dean-Stark water removal)[1]

Step-by-Step Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add 2-Octanone (12.8 g, 100 mmol), Ethyl Cyanoacetate (12.4 g, 110 mmol), and Toluene (150 mL).

  • Catalysis: Add Piperidine (0.5 mL) and Glacial Acetic Acid (0.3 mL). The acid-base buffer prevents polymerization of the cyanoacetate.

  • Reflux: Heat to vigorous reflux (

    
    ).[1] Monitor water collection in the trap. Reaction is typically complete when theoretical water (~1.8 mL) is collected (approx. 12–24 hours due to steric hindrance of the ketone).[1]
    
  • Workup: Cool to RT. Wash the organic phase with 1M HCl (to remove piperidine), then Sat. NaHCOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , then Brine.
    
  • Purification: Dry over MgSO

    
     and concentrate in vacuo. Fractional distillation under high vacuum is required to separate the E/Z isomers from unreacted ketone.
    

Yield Expectation: 70–85% (Mixture of E/Z isomers).[1]

Visualization: Synthesis Pathway

Synthesis Octanone 2-Octanone (Methyl Hexyl Ketone) Reaction Knoevenagel Condensation (Piperidine/AcOH, Toluene, Reflux) Octanone->Reaction Cyano Ethyl Cyanoacetate Cyano->Reaction DeanStark Dean-Stark Trap (- H2O) Reaction->DeanStark Target This compound (E/Z Mixture) Reaction->Target

Figure 1: Synthetic route to the target scaffold via buffered Knoevenagel condensation.

Derivatization: Building the Pharmacophore

The true value of this scaffold lies in its transformation into bioactive heterocycles. The lipophilic hexyl tail (from the nonenoate chain) is retained, providing hydrophobic anchoring.

A. Pyrimidine Synthesis (Antiviral/Antimetabolite Scaffold)

Reaction with guanidine or urea yields substituted pyrimidines.[1]

  • Reagents: Guanidine HCl, NaOEt, Ethanol.

  • Mechanism: Michael addition of guanidine to the

    
    -carbon, followed by cyclization onto the ester.
    
  • Product: 4-amino-2-imino-6-hexyl-6-methyl-pyrimidine derivatives (tautomer dependent).[1]

B. The Gewald Reaction (Thiophene Synthesis)

This is the most critical application for kinase inhibitor discovery.

  • Reagents: Elemental Sulfur (

    
    ), Diethylamine (catalyst), Ethanol.[1]
    
  • Outcome: Formation of 2-amino-3-carboethoxy-4-methyl-5-hexylthiophene .[1]

  • Significance: 2-aminothiophenes are privileged scaffolds in allosteric modulators (e.g., PD-1/PD-L1 inhibitors).[1]

Visualization: Reaction Landscape

Derivatives Core This compound R_Gewald S8, Morpholine, EtOH (Gewald Reaction) Core->R_Gewald R_Urea Urea/Thiourea, NaOEt (Cyclization) Core->R_Urea R_Red H2, Pd/C (Hydrogenation) Core->R_Red P_Thio 2-Amino-thiophene derivative (Kinase Inhibitor Scaffold) R_Gewald->P_Thio  Ring Closure   P_Pyrim 6-Hexyl-uracil derivative (Antimetabolite) R_Urea->P_Pyrim  Condensation   P_Amino Gamma-Amino Acid (GABA Analog) R_Red->P_Amino  Reduction  

Figure 2: Divergent synthesis pathways yielding high-value pharmaceutical intermediates.[1]

Quantitative Data & Properties

For researchers incorporating this molecule into libraries, the following physicochemical properties are relevant. (Values based on computational prediction for the C9-ester structure).

PropertyValueRelevance
Molecular Formula

Precursor tracking
Molecular Weight 223.31 g/mol Fragment-based drug design
LogP (Predicted) ~4.5High lipophilicity; suitable for CNS or lipid-rich targets
Topological Polar Surface Area 50.1

Good oral bioavailability (<140

)
H-Bond Acceptors 3 (N, O, O)Interaction with Ser/Thr residues
Rotatable Bonds 7High flexibility (entropic penalty in binding)

Biological Implications & Safety[1][9][10]

Covalent Inhibition Potential

The


-cyanoacrylate motif is a known Michael Acceptor .[1] In drug design, this moiety can form covalent bonds with nucleophilic cysteine residues in a target protein's binding pocket.
  • Mechanism: The nucleophilic sulfur of cysteine attacks the

    
    -carbon (C3).
    
  • Selectivity: The steric bulk of the hexyl chain at C3 may provide selectivity, preventing reaction with exposed/accessible cysteines (glutathione) while targeting deep hydrophobic pockets.

UV Absorption

Similar to Octocrylene (a structural analog), this molecule absorbs UV radiation.

  • Range: UVB (280–315 nm).[1]

  • Utility: Can serve as a stabilizer for photosensitive active pharmaceutical ingredients (APIs).[1]

References

  • BenchChem. (2025).[2][3] Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation. Retrieved from 2[1]

  • Asian Journal of Organic Chemistry. (2025). Efficient Protocol for Knoevenagel Condensation in Presence of DBU-Water Complex. Retrieved from [1]

  • PubChem. (2025). This compound Compound Summary. Retrieved from 4[1]

  • Organic Syntheses. (1928).[1] Cyanoacetamide and Cyanoacetate Derivatives. Org. Synth. 1928, 8, 52. Retrieved from 5[1]

  • European Journal of Chemistry. (2012). Knoevenagel condensation of isatins with ethyl cyanoacetate. Retrieved from 6[1]

Sources

Physical Characteristics and Thermal Phase Behavior of Ethyl 2-cyano-3-methyl-2-nonenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating the physical properties of specialized intermediates is critical for predicting their behavior in scaling, purification, and formulation workflows. Ethyl 2-cyano-3-methyl-2-nonenoate (CAS: 100522-75-6) is an α,β-unsaturated ester synthesized primarily via the Knoevenagel condensation. Due to its unique structural topology—combining a rigid conjugated core with a highly flexible aliphatic tail—its physical state and melting point present specific analytical challenges. This whitepaper provides an authoritative breakdown of its physical characteristics, the thermodynamic causality behind its phase behavior, and a self-validating protocol for precise thermal analysis.

Chemical Identity & Structural Thermodynamics

The molecular architecture of this compound (Molecular Formula: C13H21NO2) features a planar, electron-deficient double bond conjugated with both a cyano (-C≡N) and an ethyl ester (-COOEt) group.

Thermodynamic Causality of the Melting Point: The melting point (


) of any compound is thermodynamically defined by the equation 

. Two structural factors drive the melting point of this specific compound drastically downward:
  • Conformational Entropy: The beta-position is substituted with a six-carbon hexyl chain (-C6H13). The multiple rotational degrees of freedom inherent to this long alkyl chain significantly increase the conformational entropy of the liquid state (

    
    ), preventing tight crystal packing.
    
  • Isomeric Disruption: The tri-substituted nature of the alkene results in a diastereomeric mixture of E and Z isomers. During crystallization, these isomers act as mutually incompatible impurities within the lattice, leading to a pronounced freezing-point depression. Consequently, the compound is a viscous liquid at standard ambient temperature and pressure (SATP).

Quantitative Physical Characteristics

The following table synthesizes the established and computed physical parameters of the compound, critical for downstream chromatographic and thermal workflows.

PropertyValueSource / Methodology
CAS Number 100522-75-6Sigma-Aldrich
Molecular Formula C13H21NO2Sigma-Aldrich
Molecular Weight 223.318 g/mol Sigma-Aldrich
Monoisotopic Mass 223.1572 DaPubChemLite[1]
Predicted XLogP 4.5PubChemLite[1]
Physical State (25°C) Viscous LiquidStructural Inference
Predicted Melting Point < 0 °CIsomeric Depression / QSPR
Predicted Boiling Point ~310–330 °CHomologous Extrapolation

Synthesis and Analytical Workflow

To contextualize the thermal analysis, it is necessary to map the upstream synthesis. The compound is typically generated via a base-catalyzed Knoevenagel condensation between 2-octanone and ethyl cyanoacetate, followed by azeotropic water removal.

G N1 2-Octanone (Ketone Precursor) N3 Knoevenagel Condensation Catalyst: Piperidine/AcOH N1->N3 N2 Ethyl Cyanoacetate (Active Methylene) N2->N3 N4 Azeotropic Water Removal (Dean-Stark, Toluene) N3->N4 Reflux N5 Crude Ethyl 2-cyano- 3-methyl-2-nonenoate N4->N5 -H2O N6 Vacuum Distillation (Purification) N5->N6 N7 Pure E/Z Isomeric Mixture (Target Compound) N6->N7 Isolate N8 Differential Scanning Calorimetry (DSC) N7->N8 Aliquot N9 Melting Point & Phase Behavior Characterization N8->N9 Thermogram

Figure 1: Synthesis workflow and thermal analysis pipeline for this compound.

Experimental Protocol: Self-Validating DSC for Melting Point Determination

Because this compound is a liquid at room temperature, standard capillary melting point apparatuses are useless. A rigorous Differential Scanning Calorimetry (DSC) protocol must be employed. This protocol is engineered as a self-validating system to ensure absolute data integrity.

Phase 1: Sample Preparation & Calibration
  • Encapsulation: Aliquot 2.0–5.0 mg of the purified E/Z isomeric mixture into a hermetically sealed aluminum pan. Prepare an empty, mass-matched aluminum pan as the reference.

    • Causality: Hermetic sealing prevents the volatilization of the compound at elevated temperatures, ensuring the mass remains strictly constant. The matched reference pan provides an accurate baseline subtraction, nullifying the heat capacity of the aluminum itself.

  • System Calibration: Calibrate the DSC using an Indium standard (

    
    , 
    
    
    
    ).
    • Validation Check: If the Indium parameters deviate by >0.1°C or >1% in enthalpy, the system is out of calibration and the cell must be cleaned and recalibrated.

Phase 2: The Heat-Cool-Heat Thermal Cycle
  • Initial Heating (Erasing Thermal History): Ramp the temperature from 20 °C to 50 °C at 10 °C/min.

    • Causality: This step erases any mechanical stress from pipetting or ambient storage, establishing a true thermodynamic baseline.

  • Controlled Cooling (Crystallization): Ramp from 50 °C down to -80 °C at 10 °C/min using a Liquid Nitrogen Cooling Accessory (LNCA). Hold isothermally at -80 °C for 5 minutes.

    • Causality: Deep freezing is mandatory to force the flexible hexyl chains into a rigid crystal lattice. The isothermal hold ensures complete crystallization.

  • Second Heating (Melting Point Acquisition): Ramp from -80 °C to 50 °C at a slower rate of 5 °C/min.

    • Causality: The slower heating rate increases thermal resolution. This is critical for potentially separating the closely eluting melting endotherms of the E and Z isomers. The onset temperature of the primary endothermic peak is recorded as the thermodynamic melting point.

    • Validation Check: The protocol is self-validating if the integral of the crystallization exotherm (from Step 2) is equal and opposite to the integral of the melting endotherm (from Step 3). A mismatch indicates incomplete crystallization or thermal degradation.

References

  • PubChemLite. "this compound (C13H21NO2)". University of Luxembourg / LCSB. Accessed February 2026. URL:[Link]

  • ASTM International. "ASTM E794-06: Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis". ASTM Standards. URL:[Link]

  • Organic Syntheses. "The Knoevenagel Condensation: General Methodologies". Org. Synth. URL: [Link]

Sources

Reactivity profile of alpha-beta unsaturated cyanoesters

Reactivity Profile of -Unsaturated Cyanoesters

A Technical Guide to Reversible Covalent Scaffolds in Drug Discovery

Executive Summary

The


reversible

This guide analyzes the physicochemical basis of this reactivity, distinguishing between the hyper-reactive alkyl-2-cyanoacrylates (used in tissue adhesives and nanoparticle delivery) and the tunable

Electronic Structure & Mechanistic Basis

The defining feature of this scaffold is geminal activation : two strong electron-withdrawing groups (EWG)—the ester (-COOR) and the nitrile (-CN)—are attached to the same carbon atom of the alkene.

1.1 The "Pull-Pull" Effect

In a standard Michael acceptor (e.g., methyl acrylate), a single carbonyl group withdraws electron density via resonance. In an




  • LUMO Lowering: The cyano group stabilizes the developing negative charge in the transition state of nucleophilic attack. According to Mayr’s electrophilicity scales (

    
    ), 
    
    
    -cyanoacrylates are significantly more electrophilic (
    
    
    ) than simple acrylates (
    
    
    ).
  • Softness: The highly delocalized enolate intermediate makes these compounds "soft" electrophiles, exhibiting high selectivity for "soft" nucleophiles like the sulfhydryl group of Cysteine (Cys) over "hard" nucleophiles like Lysine (Lys) or N-terminal amines.

1.2 Structural Comparison
ScaffoldStructureElectrophilicity (

)
Cys-Adduct StabilityPrimary Application
Acrylamide

Low (

)
Irreversible (High)Irreversible Kinase Inhibitors

-Cyanoester

Very High (

)
Variable (Hydrolysis risk)Tissue Adhesives, Nanoparticles

-Cyanoacrylamide

High (Tunable)Reversible Reversible Covalent Drugs
The Michael Addition & Reversibility

The interaction between an

2.1 Reaction Mechanism
  • Nucleophilic Attack: The thiolate anion (

    
    ) attacks the 
    
    
    -carbon.
  • Enolate Formation: The negative charge is delocalized across the nitrile and carbonyl oxygens.

  • Protonation: The enolate picks up a proton to form the saturated adduct.

  • Retro-Michael: Because the

    
    -proton in the adduct is highly acidic (flanked by CN and COOR), the reaction can reverse, regenerating the free thiol and the inhibitor.
    
2.2 Visualization of the Pathway

The following diagram illustrates the forward Michael addition and the competing hydrolysis pathways that must be controlled.

MichaelPathwaySubstrateα,β-UnsaturatedCyanoesterTSTransition State(Stabilized Enolate)Substrate->TS+ R-S⁻ (Fast)HydrolysisHydrolysis Product(Inactive)Substrate->HydrolysisEsterase/H₂O(Off-target)ThiolCysteine Thiol(Protein-SH)Thiol->TSAdductMichael Adduct(Thioether)TS->AdductProtonationAdduct->TSRetro-Michael(Reversibility)

Figure 1: The reversible Michael addition pathway. Note the "Retro-Michael" step (dotted red line) which allows the regeneration of the free protein, reducing immunogenicity risks associated with permanent haptenization.

Applications in Drug Discovery: The Shift to Amides

While

esters

The Solution:


-Cyanoacrylamides
  • Case Study: Rilzabrutinib (BTK inhibitor).[1] It utilizes an

    
    -cyanoacrylamide warhead.[1]
    
  • Mechanism: It forms a covalent bond with Cys481 of BTK. However, unlike Ibrutinib (acrylamide), the bond is reversible. This leads to a long residence time on the target but allows eventual clearance, reducing off-target toxicity.

Synthetic & Experimental Protocols

For researchers synthesizing these scaffolds or evaluating their reactivity, the following protocols are standard.

4.1 Synthesis: Knoevenagel Condensation

The most robust method for generating

Protocol:

  • Reagents: Aldehyde (1.0 eq), Ethyl Cyanoacetate (1.1 eq).

  • Catalyst: Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq) in Toluene.

  • Procedure: Reflux with a Dean-Stark trap to remove water (driving the equilibrium).

  • Purification: Recrystallization is preferred over chromatography for highly reactive cyanoesters to avoid polymerization on silica gel.

4.2 Assessing Reactivity: The GSH Assay

To determine if a scaffold is a "tunable" reversible inhibitor or a "hyper-reactive" toxin, a Glutathione (GSH) half-life assay is required.

Protocol:

  • Setup: Dissolve compound (100 µM) in PBS buffer (pH 7.4) containing 10% DMSO.

  • Initiation: Add GSH (5 mM, excess).

  • Monitoring: Track the disappearance of the parent peak (vinyl proton) via HPLC or

    
    H-NMR over 4 hours.
    
  • Reversibility Check: After adduct formation, dilute the sample 100-fold. Recovery of the parent peak indicates a reversible mechanism.

4.3 Experimental Workflow Diagram

WorkflowStartAldehyde PrecursorStep1Knoevenagel Condensation(Cat: Piperidine/AcOH)Start->Step1Check1Stability Check(Is it polymerizing?)Step1->Check1Check1->StartPolymerized(Add steric bulk)PurifyPurification(Recrystallization)Check1->PurifyStableAssayGSH Reactivity Assay(pH 7.4, 37°C)Purify->AssayDecisionCalculate t1/2Assay->DecisionResultAt1/2 < 1 min(Too Reactive/Toxin)Decision->ResultAFastResultBt1/2 = 15-120 min(Ideal Drug Candidate)Decision->ResultBTunable

Figure 2: Decision tree for synthesizing and validating cyano-based warheads. Note the "Sweet Spot" of 15-120 minutes half-life for reversible drugs.

Safety & Stability Considerations
  • Ester Hydrolysis:

    
    -cyanoesters are substrates for carboxylesterases. In vivo, this leads to the formation of 
    
    
    -cyanoacrylic acid, which may precipitate or cause local acidosis.
  • Polymerization: Simple alkyl cyanoacrylates (e.g., methyl-2-cyanoacrylate) polymerize instantly upon contact with weak bases (water/hydroxide). This is useful for "Super Glue" but disastrous for drug formulation.

    • Mitigation: Use bulky ester groups (e.g., t-butyl) or switch to the amide scaffold to prevent anionic polymerization.

References
  • Taunton, J., et al. (2011). Reversible Covalent Kinase Inhibitors. Science. Link

  • Mayr, H., et al. (2008).[2] Mayr's Database of Reactivity Parameters. LMU Munich. Link

  • Kalgutkar, A. S. (2012). Metabolic Stability and Analogue-Based Drug Discovery. Wiley Online Library. Link

  • Jackson, P. A., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls. Journal of Medicinal Chemistry. Link

  • Vauthier, C., et al. (2022).[3] Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery. International Journal of Pharmaceutics X. Link

Technical Whitepaper: Biological Potential & Chemical Profile of Ethyl 2-cyano-3-methyl-2-nonenoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activity of Ethyl 2-cyano-3-methyl-2-nonenoate Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 100522-75-6) is a highly lipophilic


-cyanoacrylate derivative characterized by a sterically hindered 

-position substituted with both a methyl group and a hexyl chain. Unlike its short-chain analogs (e.g., ethyl 2-cyanoacrylate) which are widely used as tissue adhesives, this molecule exhibits resistance to rapid polymerization due to steric bulk. Instead, its biological utility lies in its capacity as a Michael acceptor and a lipophilic scaffold for bioactive heterocyclic synthesis.

Current research indicates its primary potential lies in two domains:

  • Agrochemicals: As a Photosystem II (PSII) inhibitor targeting the

    
     binding niche of the D1 protein, following established Structure-Activity Relationships (SAR) for 
    
    
    
    -substituted cyanoacrylates.
  • Pharmaceutical Intermediates: As a precursor for substituted pyridones and aminopyrimidines via cyclization with dinucleophiles, yielding scaffolds with antimicrobial and antiviral properties.[1]

Chemical Constitution & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the physicochemical properties is a prerequisite for predicting bioavailability and membrane permeability. The "nonenoate" designation implies a nine-carbon acid chain, providing significant lipophilicity compared to crotonate analogs.

Table 1: Physicochemical Properties
PropertyValueRelevance
IUPAC Name Ethyl (E)-2-cyano-3-methylnon-2-enoateDefinitive identification
Molecular Formula

Stoichiometry
Molecular Weight 223.31 g/mol Small molecule drug range (<500 Da)
LogP (Predicted) ~4.5High lipophilicity; excellent membrane permeability
H-Bond Donors 0Limited solubility in aqueous media
H-Bond Acceptors 3 (N, O, O)Interaction points for receptor binding
Rotatable Bonds 8High conformational flexibility (alkyl chain)
Topological Polar Surface Area 50.1

Good oral bioavailability prediction

Mechanism of Action (MoA)

The biological activity of this compound is governed by two primary mechanisms: Electrophilic Michael Addition and Hydrophobic Pocket Binding .

Electrophilic Reactivity (Michael Acceptor)

The


-unsaturated nitrile moiety creates an electron-deficient 

-carbon. However, unlike unsubstituted cyanoacrylates, the

-methyl and

-hexyl groups provide steric shielding.
  • Implication: It reacts selectively with strong nucleophiles (e.g., thiols in cysteine residues) rather than undergoing uncontrolled polymerization with water or weak amines. This controlled reactivity is ideal for targeted enzyme inhibition.

Photosystem II Inhibition (The Hill Reaction)

Research on


-cyanoacrylates establishes them as potent inhibitors of the Hill reaction in chloroplasts.
  • Mechanism: The molecule competes with plastoquinone for the

    
     binding site on the D1 protein.
    
  • SAR Insight: Activity is enhanced by ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -alkyl substitution. The hexyl chain (from the nonenoate backbone) increases affinity for the lipophilic domain of the thylakoid membrane, potentially increasing potency over shorter-chain analogs.
    
Diagram 1: Mechanism of Action & Reactivity

MoA Compound This compound Mechanism_1 Hydrophobic Interaction (Hexyl tail) Compound->Mechanism_1 Lipophilic Domain Mechanism_2 Michael Addition (Covalent Binding) Compound->Mechanism_2 Electrophilic Beta-Carbon Target_PSII Target: PSII (D1 Protein) Effect_1 Inhibition of Electron Transport (Herbicidal Activity) Target_PSII->Effect_1 Target_Enzyme Target: Cysteine Proteases Effect_2 Enzyme Inactivation (Antimicrobial/Anticancer) Target_Enzyme->Effect_2 Mechanism_1->Target_PSII Mechanism_2->Target_Enzyme

Caption: Dual-mode activity pathways: Reversible hydrophobic binding (PSII) and covalent modification (Enzymes).

Synthesis Protocol: Knoevenagel Condensation[10]

To study this compound, researchers must often synthesize it de novo. The standard industrial route utilizes the Knoevenagel condensation between ethyl cyanoacetate and 2-octanone.

Experimental Workflow

Objective: Synthesis of this compound. Reaction:



Reagents:
  • Ethyl Cyanoacetate (1.0 eq)[2]

  • 2-Octanone (Methyl Hexyl Ketone) (1.0 eq)

  • Catalyst: Ammonium Acetate (0.1 eq) or Piperidine/Acetic Acid.

  • Solvent: Toluene (for azeotropic water removal).

Step-by-Step Protocol:
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mixing: Add 50 mmol of ethyl cyanoacetate, 50 mmol of 2-octanone, and 5 mmol of ammonium acetate into 100 mL of toluene.

  • Reflux: Heat the mixture to reflux (

    
    ). Monitor the collection of water in the Dean-Stark trap.
    
  • Completion: Continue reflux until water evolution ceases (approx. 4–8 hours).

  • Workup: Cool to room temperature. Wash the organic layer with water (

    
     mL), saturated 
    
    
    
    , and brine.
  • Purification: Dry over anhydrous

    
    , filter, and remove solvent under reduced pressure.
    
  • Isolation: Purify the crude oil via vacuum distillation or silica gel column chromatography (Hexane:Ethyl Acetate gradient).

Diagram 2: Synthesis Pathway

Synthesis Ketone 2-Octanone (Lipophilic Component) Reaction Knoevenagel Condensation Reflux in Toluene Cat: NH4OAc Ketone->Reaction Ester Ethyl Cyanoacetate (Active Methylene) Ester->Reaction DeanStark Dean-Stark Trap (Water Removal) Reaction->DeanStark -H2O Crude Crude Intermediate Reaction->Crude Purification Vacuum Distillation Crude->Purification Final This compound Purification->Final

Caption: Synthesis workflow via Knoevenagel condensation with azeotropic water removal.

Predicted Biological Applications[11]

Herbicidal Activity (Photosystem II)

Based on SAR studies of


-alkyl cyanoacrylates, this molecule is a candidate for pre- and post-emergence weed control.
  • Validation Method: The Hill Reaction Assay .

    • Protocol: Isolate chloroplasts from spinach leaves. Incubate with varying concentrations of the compound. Measure the reduction of DCPIP (2,6-dichlorophenolindophenol) spectrophotometrically at 600 nm. A decrease in DCPIP reduction rate indicates inhibition of electron transport.

Pharmacological Precursor (Heterocycles)

This compound serves as a versatile "building block" for synthesizing bioactive heterocycles.[1]

  • Aminopyrimidines: Reaction with guanidine or thiourea yields 4-amino-5-pyrimidinecarboxylates. These scaffolds are frequently screened for antifungal and antiviral activity.[1]

  • Pyridones: Reaction with active methylene compounds yields substituted pyridones, known for CNS activity and antimicrobial effects.

Safety & Toxicology Profile

While specific toxicological data for this exact CAS is limited, data from homologous long-chain cyanoacrylates allows for high-confidence extrapolation.

  • Skin/Eye Irritation: Classified as an irritant (H315, H319).[2] The

    
    -cyano group is reactive.[1][3]
    
  • Reduced Toxicity vs. Methyl/Ethyl Analogs: The long hydrophobic chain (nonenoate) slows hydrolysis rates in physiological conditions. This results in a slower release of formaldehyde and cyanoacetate byproducts, significantly reducing cytotoxicity compared to short-chain "superglue" monomers.

  • Handling: Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid contact with strong bases which may induce exothermic polymerization or hydrolysis.

References

  • PubChem. (n.d.).[4][5] this compound (Compound). National Library of Medicine. Retrieved from [Link]

  • Mizrahi, B., et al. (2011).[6] Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives. Acta Biomaterialia. Retrieved from [Link]

  • ResearchGate. (2025). Recent advances in the synthesis and biological activity on pesticide of α-cyanoacrylates and its analogues. Retrieved from [Link]

Sources

Photophysical Profiling of Alkyl-Substituted α-Cyanoacrylates: A Technical Guide to the UV-Vis Absorption Spectra of Ethyl 2-Cyano-3-methyl-2-nonenoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-cyano-3-methyl-2-nonenoate (CAS: 100522-75-6) is a highly functionalized α,β-unsaturated cyanoester. While simple cyanoacrylates are ubiquitous in fast-curing adhesives and forensic sciences[1], the introduction of heavy alkyl substitutions at the beta-carbon (a methyl and a hexyl group) fundamentally alters the molecule's photophysical profile. Understanding the UV-Vis absorption spectrum of this compound is critical for researchers developing UV-curable polymers, photo-responsive drug delivery systems, and advanced optical materials[2].

This whitepaper provides an in-depth predictive and methodological framework for analyzing the electronic transitions of this compound, grounded in established spectroscopic principles and self-validating experimental workflows.

Chromophore Architecture & Electronic Transitions

The core chromophore of this compound is a tetrasubstituted alkene operating as a "push-pull" electronic system.

  • Electron Withdrawal (-M / -I effects): The alpha-carbon is substituted with two strongly electron-withdrawing groups: an ethyl ester (-COOEt) and a cyano group (-CN).

  • Electron Donation (+I effect): The beta-carbon is substituted with a methyl (-CH3) and a hexyl (-C6H13) group, which donate electron density into the π-system via hyperconjugation.

This architecture reduces the HOMO-LUMO gap compared to unsubstituted acrylates, facilitating lower-energy electronic transitions. The primary transition is the symmetry-allowed π→π excitation of the conjugated system, while a secondary, symmetry-forbidden n→π transition arises from the non-bonding lone pairs on the ester oxygen and cyano nitrogen[3].

Chromophore D Beta-Substituents (-CH3, -C6H13) +I Effect (Donation) P Conjugated System (C=C Double Bond) pi-pi* Transition D->P Hyperconjugation W Alpha-Substituents (-CN, -COOEt) -M Effect (Withdrawal) P->W Electron Delocalization

Fig 1: Push-pull electronic architecture of this compound.

Theoretical Prediction of λmax (Woodward-Fieser Framework)

Because empirical UV-Vis spectra for highly specific, long-chain cyanoacrylates are rarely cataloged, we must rely on the Woodward-Fieser rules to predict the wavelength of maximum absorption (λmax)[4]. These rules provide a systematic increment scheme for α,β-unsaturated carbonyls.

While standard tables do not always isolate the exact increment for an α-cyano group on an ester, literature on cyanoacrylate photopolymerization demonstrates that the -CN group extends conjugation, typically contributing a bathochromic (red) shift of approximately +15 nm to the base chromophore.

Table 1: Woodward-Fieser Increment Calculation for π→π* Transition
Structural FeatureSpectroscopic ContributionIncrement Value (nm)Causality / Mechanism
Base Chromophore α,β-unsaturated ester195Fundamental π→π* transition energy of the core enoate[4].
β-Substituent 1 Methyl group (-CH3)+12Hyperconjugation raises the HOMO energy level.
β-Substituent 2 Hexyl group (-C6H13)+12Inductive donation further stabilizes the excited state.
α-Substituent Cyano group (-CN)~ +15Extended conjugation lowers the LUMO energy level.
Calculated λmax Total Predicted Peak ~ 234 nm Primary absorption band (High Intensity, ε > 10,000).

Note on Stereochemistry: The steric bulk of the hexyl group may force the molecule into a specific E/Z isomeric conformation. If steric hindrance prevents perfect coplanarity of the π-system, the overlap integral decreases, resulting in a slight hypochromic effect (reduced intensity) and a minor hypsochromic (blue) shift[4].

Experimental Methodology: Self-Validating UV-Vis Acquisition

To empirically verify the predicted λmax of 234 nm, a rigorous, self-validating experimental protocol must be employed. The following workflow ensures that artifacts from solvent absorption, cuvette mismatch, or detector saturation are eliminated.

Workflow S1 1. Solvent Selection Ensure UV cutoff < 210 nm S2 2. Sample Preparation Dilute to 10^-4 M S1->S2 S3 3. Baseline Correction Run blank with quartz cuvettes S2->S3 S4 4. Spectral Acquisition Scan 200-400 nm S3->S4 S5 5. Peak Deconvolution Separate pi-pi* and n-pi* S4->S5

Fig 2: Self-validating experimental workflow for UV-Vis spectral acquisition.

Step-by-Step Protocol
  • System Initialization & Blanking (Validation Step):

    • Action: Fill two matched Suprasil fused-quartz cuvettes (10 mm path length) with spectroscopic-grade hexane. Place them in the reference and sample beam paths of a double-beam spectrophotometer.

    • Causality: Standard glass/plastic cuvettes absorb strongly below 300 nm, which would mask the 234 nm peak. Quartz is transparent down to 190 nm.

    • Self-Validation: Run a preliminary scan from 200–400 nm. The baseline must not deviate by more than ±0.005 Absorbance Units (AU). A drifting baseline indicates cuvette mismatch or contaminated solvent.

  • Analyte Preparation:

    • Action: Prepare a

      
       M stock solution of this compound in hexane.
      
    • Causality: The π→π* transition has a high molar extinction coefficient (

      
       L·mol⁻¹·cm⁻¹). According to the Lambert-Beer law (
      
      
      
      ), this concentration yields an absorbance of ~1.0 AU, keeping the signal within the linear dynamic range of the detector and preventing photometric saturation[3].
  • Spectral Acquisition:

    • Action: Replace the sample cuvette with the analyte solution. Scan from 400 nm down to 200 nm at a scan rate of 60 nm/min (1 nm slit width).

    • Self-Validation: Verify that the absorbance at 400 nm is exactly 0.000 AU. Because this compound lacks extended visible-region conjugation, any absorbance at 400 nm indicates particulate scattering (requiring filtration) or baseline drift.

  • Data Deconvolution:

    • Action: Identify the intense peak (~234 nm) as the π→π* transition, and look for a weak shoulder/peak (~280-300 nm,

      
      ) corresponding to the forbidden n→π* transition[3].
      

Solvatochromism and Environmental Effects

The choice of solvent dictates the exact position of the absorption bands due to solvatochromic effects. Analyzing the compound in multiple solvents can validate the assignment of the π→π* and n→π* bands.

Table 2: Recommended Solvents and Expected Solvatochromic Shifts
SolventPolarity / Protic NatureUV CutoffEffect on π→π* Band (~234 nm)Effect on n→π* Band (~290 nm)
Hexane Non-polar, Aprotic195 nmBaseline (Preserves fine structure)Baseline
Ethanol Polar, Protic210 nmBathochromic (Red) Shift: Polar solvent stabilizes the polar π* excited state more than the ground state.Hypsochromic (Blue) Shift: Hydrogen bonding stabilizes the non-bonding (n) lone pairs in the ground state, increasing the energy gap.

Applications in Advanced Materials & Pharmacology

Understanding the UV-Vis spectrum of this compound is not merely an academic exercise; it directly informs its industrial and pharmaceutical utility:

  • UV-Curable Adhesives: Formulators use the UV absorption profile to select appropriate photoinitiators. If the cyanoacrylate monomer absorbs strongly at 234 nm, a photoinitiator must be chosen that absorbs at a longer wavelength (e.g., 365 nm) to prevent the monomer from acting as a competitive UV-blocker, which would inhibit deep-curing[1].

  • Photocatalytic Polymerization: Recent advancements in visible-light-induced anionic polymerization of cyanoacrylates rely on precise knowledge of the monomer's HOMO-LUMO gap to match it with the electron-hole pair generation of photocatalysts like graphitic carbon nitride[2].

References

1.[1] Title: UV-Blocking, Transparent, and Antioxidant Polycyanoacrylate Films Source: National Institutes of Health (PMC) URL: [Link] 2.[4] Title: From handbooks to high-throughput: rule-based prediction of electronic absorption maxima from SMILES with ChromoPredict Source: RSC Publishing URL: [Link] 3.[2] Title: Visible-Light-Induced Anionic Photopolymerization of Ethyl-2-cyanoacrylate with Graphitic Carbon Nitride Source: ACS Publications (Macromolecules) URL: [Link] 4.[3] Title: How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Application Note: Catalytic Strategies for the Synthesis of Ethyl 2-cyano-3-methyl-2-nonenoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Ethyl 2-cyano-3-methyl-2-nonenoate is a highly functionalized


-unsaturated cyanoester that serves as a critical intermediate in medicinal chemistry, agrochemical development, and the synthesis of complex heterocyclic scaffolds. The molecule is synthesized via the Knoevenagel condensation  of 2-octanone (methyl hexyl ketone) and ethyl cyanoacetate[1].

While Knoevenagel condensations involving aldehydes proceed rapidly under mild basic conditions, aliphatic ketones like 2-octanone are notoriously sluggish[2]. This recalcitrance stems from two factors:

  • Steric Hindrance: The bulky hexyl chain restricts the trajectory of the incoming nucleophile.

  • Electronic Deactivation: The inductive electron-donating effect of the methyl and hexyl groups significantly reduces the electrophilicity of the carbonyl carbon compared to an aldehyde.

To achieve high yields of this compound, the catalytic system must be engineered to simultaneously hyper-activate the ketone and efficiently generate the enolate nucleophile.

Mechanistic Insights & Catalytic Design (E-E-A-T)

As an application scientist, selecting the right catalytic system requires understanding the causality behind the reaction kinetics. We highlight two distinct, field-proven catalytic strategies to force this difficult condensation to completion.

Strategy A: Lewis Acid-Mediated Condensation (Lehnert's Modification)

The gold standard for unreactive aliphatic ketones is the Lehnert modification, which employs Titanium(IV) chloride (


) and a tertiary amine (pyridine)[3].
  • Causality of Choice:

    
     acts as a powerful oxophilic Lewis acid, coordinating directly to the oxygen of 2-octanone. This pulls electron density away from the carbonyl carbon, drastically increasing its electrophilicity. Concurrently, pyridine deprotonates ethyl cyanoacetate to form the active enolate.
    
  • Thermodynamic Sink: Unlike standard condensations where water is a byproduct,

    
     reacts irreversibly with the eliminated water to form titanium dioxide (
    
    
    
    ) and
    
    
    (which is trapped as pyridinium chloride). This chemical dehydration strictly drives the equilibrium forward, preventing the reverse Michael addition.
Strategy B: Acid-Base Synergistic Catalysis (Dean-Stark)

For scalable, industrial applications where stoichiometric transition metals are undesirable, a synergistic mixture of a secondary amine (piperidine) and a weak acid (glacial acetic acid) is utilized in refluxing toluene[2].

  • Causality of Choice: Piperidine deprotonates the active methylene, while acetic acid protonates the ketone. More importantly, piperidine can condense with 2-octanone to form a transient, highly electrophilic iminium ion intermediate.

  • Thermodynamic Sink: Because this system does not chemically consume water, a Dean-Stark apparatus is mandatory. The physical removal of the water/toluene azeotrope shifts the equilibrium toward the product via Le Chatelier's principle.

Quantitative Data: Catalyst Comparison

The following table summarizes the performance of various catalytic conditions for the condensation of 2-octanone and ethyl cyanoacetate.

Catalytic SystemReagents / EquivalentsSolventTemp (°C)Time (h)Yield (%)Scalability & Notes
Lehnert Modification

(1.2 eq), Pyridine (2.4 eq)
THF (Dry)0 to 2512 - 1882 - 88%Moderate; Moisture sensitive, highly reliable for ketones.
Dean-Stark (Classical) Piperidine (0.1 eq), AcOH (0.1 eq)Toluene110 (Reflux)24 - 4865 - 75%High; Industrial standard, requires continuous water removal.
DBU/Water Complex DBU (0.2 eq),

Solvent-free6024 - 3660 - 70%High; Green chemistry approach, slower kinetics.

Reaction Pathway Visualization

The following diagram maps the logical flow of the dual-activation Knoevenagel mechanism.

Mechanism ECA Ethyl Cyanoacetate (Nucleophile Precursor) Enolate Enolate Ion (Active Nucleophile) ECA->Enolate Base Base Catalyst (Pyridine / Piperidine) Base->Enolate Deprotonation Addition C-C Bond Formation (Nucleophilic Addition) Enolate->Addition Ketone 2-Octanone (Electrophile) Activated Activated Ketone (Enhanced Electrophilicity) Ketone->Activated Acid Acid Co-catalyst (TiCl₄ or AcOH) Acid->Activated Coordination Activated->Addition Intermediate β-Hydroxy Cyanoester Intermediate Addition->Intermediate Dehydration Dehydration (-H₂O) (Thermodynamic Driving Force) Intermediate->Dehydration Product This compound (Target Molecule) Dehydration->Product

Caption: Catalytic mechanism for the Knoevenagel synthesis of this compound.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: /Pyridine-Mediated Synthesis (Lehnert's Protocol)

Optimal for rapid, high-yield synthesis at the bench scale.

Materials: 2-Octanone (10 mmol), Ethyl cyanoacetate (10 mmol),


 (12 mmol, 1.0 M in DCM), Pyridine (24 mmol), Anhydrous THF (40 mL).
  • Inert Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Causality:

    
     violently hydrolyzes in the presence of ambient moisture, which would destroy the catalytic complex.
    
  • Lewis Acid Coordination: Add anhydrous THF (40 mL) to the flask and cool to 0 °C in an ice bath. Add the

    
     solution dropwise.
    
    • Validation Checkpoint: The solution will turn a distinct yellow color, confirming active Lewis acid coordination with the solvent.

  • Substrate Addition: Add 2-octanone and ethyl cyanoacetate sequentially via syringe. Stir for 5 minutes.

  • Base Addition & Enolization: Add anhydrous pyridine dropwise over 15 minutes.

    • Validation Checkpoint: A thick, white/yellowish precipitate (pyridinium chloride) will immediately form. This visual cue confirms the successful trapping of HCl and the generation of the enolate.

  • Reaction Maturation: Remove the ice bath and allow the slurry to stir at room temperature for 12–18 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Workup & Isolation: Quench the reaction by carefully adding 20 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 1M HCl (to remove excess pyridine), saturated 
    
    
    
    , and brine. Dry over anhydrous
    
    
    , concentrate under reduced pressure, and purify via silica gel chromatography.
Protocol 2: Piperidine/Acetic Acid Catalysis (Dean-Stark)

Optimal for large-scale, transition-metal-free synthesis.

Materials: 2-Octanone (50 mmol), Ethyl cyanoacetate (55 mmol), Piperidine (5 mmol), Glacial Acetic Acid (5 mmol), Toluene (100 mL).

  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Mixing: Combine 2-octanone, ethyl cyanoacetate, piperidine, acetic acid, and toluene in the flask.

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C) using a heating mantle.

  • Monitoring: Observe the accumulation of water in the Dean-Stark trap.

    • Validation Checkpoint: The physical accumulation of water provides a real-time stoichiometric readout of reaction progress. For a 50 mmol scale, the theoretical yield of water is 0.9 mL. Once the water level stabilizes near this volume (typically 24–48 hours), the reaction has reached maximum conversion.

  • Workup & Isolation: Cool the mixture to room temperature. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove piperidine), saturated

    
     (to remove acetic acid), and brine. Dry over 
    
    
    
    , evaporate the toluene, and purify the crude product via vacuum distillation.

References

  • BenchChem. "Application Notes and Protocols: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation." BenchChem.
  • Wikipedia. "Knoevenagel condensation." Wikipedia, The Free Encyclopedia.
  • Lehnert, W. "Knoevenagel kondensationen mit TiCl4/base-IV." Tetrahedron, Semantic Scholar.
  • Asian Journal of Chemistry. "Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex." Asianpubs.

Sources

Application Note: Utilizing Ethyl 2-cyano-3-methyl-2-nonenoate as a Sterically Hindered Michael Acceptor for the Synthesis of Quaternary Stereocenters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

Ethyl 2-cyano-3-methyl-2-nonenoate (CAS: 100522-75-6) is a highly functionalized, tetrasubstituted alkene typically generated via the Knoevenagel condensation of 2-octanone and ethyl cyanoacetate. In synthetic organic chemistry and pharmaceutical development, the construction of adjacent or isolated quaternary carbon centers remains a formidable challenge due to severe steric repulsion. This molecule serves as an excellent model and building block for overcoming these synthetic hurdles.

Causality of Reactivity: The


-carbon of this compound is flanked by two potent electron-withdrawing groups (EWGs): a cyano (-CN) and an ethyl ester (-COOEt) moiety. This dual-EWG system drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, rendering the 

-carbon highly electrophilic[1]. However, the

-carbon is geminally disubstituted with a methyl and a hexyl group, creating a massive steric shield.

To successfully utilize this compound as a Michael acceptor, the nucleophile must be either highly reactive (e.g., organocuprates) or sufficiently "soft" and small (e.g., thiolates) to penetrate the steric bulk. Standard Grignard reagents often fail or lead to 1,2-addition at the ester, necessitating the use of transition-metal catalysis (like Copper) to direct 1,4-conjugate addition. Furthermore, base-catalyzed additions require non-nucleophilic, strong bases to quantitatively generate the active nucleophile without competing for the electrophilic site[2]. Alkylidenecyanoacetates of this class are also frequently employed in tandem Michael addition-cyclization cascades to synthesize complex heterocycles, such as functionalized chromenes[3].

Physicochemical Properties & Data Summary

The following table summarizes the key physicochemical properties of the target Michael acceptor to guide solvent and handling choices[1].

PropertyValue / Description
Chemical Name Ethyl (E/Z)-2-cyano-3-methyl-2-nonenoate
CAS Number 100522-75-6
Molecular Formula C₁₃H₂₁NO₂
Monoisotopic Mass 223.1572 Da
SMILES CCCCCC/C(=C(\C#N)/C(=O)OCC)/C
Electrophilic Site

-carbon (C3)
Steric Environment Tetrasubstituted Olefin

Experimental Workflows & Protocols

Protocol A: Copper-Catalyzed Conjugate Addition of Organozinc Reagents (Carbon-Michael)

This protocol describes the formation of an all-carbon quaternary center. Organozinc reagents are inherently less reactive than Grignard reagents, which prevents unwanted 1,2-addition to the ester. Transmetalation with a Cu(I) catalyst generates a highly reactive organocuprate that selectively undergoes 1,4-addition via a


-complex, effectively bypassing the steric bulk of the tetrasubstituted olefin.

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, add CuI (0.05 equiv, 5 mol%) and a suitable phosphine ligand (0.06 equiv). Dissolve in anhydrous THF (0.2 M relative to the acceptor) and stir at room temperature for 30 minutes to ensure complete complexation.

  • Substrate Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add this compound (1.0 equiv) dropwise via syringe.

  • Nucleophile Introduction: Slowly add the dialkylzinc reagent (e.g., Et₂Zn, 1.5 equiv) dropwise over 15 minutes. Causality: Slow addition prevents localized heating and suppresses the homocoupling side-reaction of the organozinc reagent.

  • Reaction Maturation: Maintain the temperature at -78 °C for 2 hours, then gradually warm to -20 °C over 4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 9:1).

  • Self-Validating Quench: Quench the reaction at -20 °C by adding saturated aqueous NH₄Cl. Validation: A color change from a dark/homogeneous solution to a biphasic mixture with a bright blue aqueous layer (Cu(II) salts) visually validates the successful breakdown of the enolate-copper complex.

  • Isolation: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Base-Catalyzed Thia-Michael Addition (Hetero-Michael)

This protocol utilizes a soft sulfur nucleophile to generate a quaternary stereocenter bearing a thioether. According to Hard-Soft Acid-Base (HSAB) theory, thiolates are soft nucleophiles that preferentially attack the soft


-carbon rather than the hard carbonyl carbon. DBU is utilized as a sterically hindered, strong amidine base[2].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired thiol (e.g., benzyl mercaptan, 1.2 equiv) in anhydrous dichloromethane (DCM, 0.5 M).

  • Base Catalysis: Cool the solution to 0 °C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv) dropwise. Causality: DBU acts as a non-nucleophilic base to quantitatively generate the highly nucleophilic thiolate without competing for the electrophile. The 0 °C temperature suppresses potential retro-Michael reactions.

  • Propagation: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Dilute the mixture with additional DCM and wash with 1M HCl (aq) to neutralize the DBU and protonate the intermediate enolate. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography.

Analytical Validation

To confirm the success of the Michael addition and the formation of the quaternary center, the following analytical signatures act as a self-validating system:

  • ¹H NMR (CDCl₃): The disappearance of the conjugated system will slightly shift the ester's ethyl group signals. Crucially, the newly formed

    
    -proton (protonated during workup) will appear as a distinct singlet or doublet (depending on the adjacent stereocenters) around 
    
    
    
    3.5 - 4.0 ppm, indicative of a CH flanked by -CN and -COOEt.
  • ¹³C NMR: The

    
    -carbon will shift dramatically from an olefinic region (
    
    
    
    160 ppm) to an aliphatic quaternary region (
    
    
    45-55 ppm).
  • HRMS: ESI-MS will display the exact mass of the adduct

    
     or 
    
    
    
    , confirming the 1:1 addition without cleavage.

Visualizations

G A This compound (Michael Acceptor) D pi-Complex Formation (Overcoming Steric Hindrance) A->D B Organozinc + Cu(I) Catalyst (Nucleophile Source) C Organocuprate Intermediate [R-Cu-L] B->C C->D E Migratory Insertion (C-C Bond Formation at beta-carbon) D->E F Zinc Enolate Intermediate (Stabilized by -CN and -COOEt) E->F G Aqueous Workup / Protonation F->G H Quaternary Carbon Product (beta,beta-disubstituted) G->H

Mechanistic pathway of Cu-catalyzed conjugate addition forming a quaternary carbon.

G W1 Step 1: Preparation Dissolve Acceptor & Thiol W2 Step 2: Base Addition Add DBU dropwise at 0 °C W1->W2 W3 Step 3: Thiolate Generation In situ nucleophile formation W2->W3 W4 Step 4: Conjugate Addition Attack at hindered beta-carbon W3->W4 W5 Step 5: Quenching Add saturated NH4Cl (aq) W4->W5 W6 Step 6: Isolation Extraction & Chromatography W5->W6

Experimental workflow for the DBU-catalyzed Thia-Michael addition.

References

  • PubChemLite - Ethyl 2-cyano-3-methyl-2-noneno
  • Cycloaddition reactions of hydrofullerenes with cyano-substituted alkenes under basic conditions. ustc.edu.cn.
  • Organocatalyzed enantioselective synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxyl
  • Conjugate Addition of Dialkylaluminum Chlorides to Alkylidenemalonic Acid Deriv

Sources

Polymerization techniques involving Ethyl 2-cyano-3-methyl-2-nonenoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Polymerization & Formulation Strategies for Ethyl 2-cyano-3-methyl-2-nonenoate

Part 1: Executive Technical Analysis

1.1 The Chemical Entity & The "Steric Paradox" this compound (ECMN) represents a specialized class of


-disubstituted cyanoacrylates . Unlike its ubiquitous cousin, Ethyl 2-cyanoacrylate (ECA, "Superglue"), which undergoes instantaneous anionic polymerization upon contact with weak nucleophiles, ECMN is kinetically stabilized by steric hindrance.
  • Structural Constraint: The presence of a methyl group and a hexyl chain at the

    
    -position (C3) effectively blocks the nucleophilic attack required for rapid anionic propagation.
    
  • Thermodynamic Consequence: The ceiling temperature (

    
    ) of trisubstituted ethylenes is often near or below ambient temperature, making homopolymerization thermodynamically unfavorable under standard conditions.
    

1.2 Strategic Utility in Drug Development Why use a monomer that resists polymerization? In pharmaceutical applications, specifically Poly(alkyl cyanoacrylate) (PACA) nanoparticles , ECMN serves two critical functions:

  • Hydrophobic Modulation: The C9 lipophilic tail significantly increases the partition coefficient (

    
    ) of the resulting polymer matrix, enhancing the loading capacity for poorly water-soluble drugs (BCS Class II/IV).
    
  • Degradation Control: By copolymerizing ECMN with standard ECA, researchers can disrupt the crystallinity of the polymer backbone, modulating the biodegradation rate (hydrolysis) of the nanocarrier.

Part 2: Experimental Protocols

Protocol A: Anionic Co-Polymerization for Nanoparticle Synthesis

Objective: To synthesize biodegradable copolymer nanoparticles (ECA-co-ECMN) for drug encapsulation via interfacial polymerization.

Mechanism: The highly reactive ECA monomer drives the propagation, while ECMN is incorporated as a "spacer" unit or entrapped within the matrix, modifying the surface hydrophobicity.

Materials:

  • Monomer A: Ethyl 2-cyanoacrylate (ECA) – Driver

  • Monomer B: this compound (ECMN) – Modifier

  • Stabilizer: Poloxamer 188 or Dextran 70

  • Medium: 0.1 N HCl (Acidified water prevents premature initiation)

  • Solvent: Acetone or Ethanol

Step-by-Step Methodology:

  • Aqueous Phase Preparation:

    • Dissolve Poloxamer 188 (1% w/v) in 10 mL of 0.1 N HCl.

    • Rationale: Acidic pH (pH < 3) inhibits the initiation of ECA by hydroxyl ions in water, allowing for controlled emulsion formation before polymerization starts.

  • Organic Phase Formulation:

    • In a separate vial, mix ECA and ECMN in a 4:1 molar ratio . (Higher ECMN ratios may terminate chain growth).

    • Dissolve the monomer blend in 2 mL of Acetone containing the hydrophobic drug (if applicable).

  • Emulsification & Initiation:

    • Inject the organic phase dropwise into the aqueous phase under high-speed magnetic stirring (1000 RPM).

    • Initiation: The polymerization is initiated at the droplet interface by water/hydroxyl ions. However, due to the acidic bulk, the reaction is confined to the interface.

    • Critical Step: Slowly raise the pH to 4.5–5.0 by adding 0.1 N NaOH dropwise over 30 minutes. This promotes the anionic propagation of ECA, trapping ECMN into the growing chains.

  • Solvent Evaporation & Purification:

    • Stir the suspension for 4 hours at room temperature to allow acetone evaporation and complete hardening.

    • Filter through a 0.22

      
      m membrane or centrifuge (15,000 
      
      
      
      g, 30 min) to isolate nanoparticles.

Data Output:

Parameter Target Specification Method of Verification
Particle Size 150 – 250 nm DLS (Dynamic Light Scattering)
Zeta Potential -15 to -30 mV Electrophoretic Mobility

| Entrapment Efficiency | > 65% (Lipophilic Drugs) | HPLC of Supernatant |

Protocol B: Radical Bulk Copolymerization (Material Synthesis)

Objective: To create solid polymer films or matrices for implantable delivery systems.

Mechanism: Unlike anionic mechanisms, radical polymerization is less sensitive to the basicity of the medium but requires thermal energy and an initiator. Trisubstituted monomers copolymerize best with electron-rich monomers (like Styrene) or electron-deficient monomers (like ECA) depending on the alternating tendency.

Materials:

  • Initiator: AIBN (Azobisisobutyronitrile)

  • Comonomer: Styrene (or Methyl Methacrylate for biocompatibility)

  • Inhibitor Removal: Pass monomers through basic alumina columns before use.

Step-by-Step Methodology:

  • Reaction Mixture:

    • In a Schlenk tube, combine ECMN (10 mmol) and Styrene (10 mmol) for a 1:1 alternating copolymer attempt.

    • Add AIBN (1 mol% relative to total monomer).

    • Solvent: Anhydrous Toluene (5 mL).

  • Deoxygenation (Critical):

    • Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen (a potent radical scavenger).

    • Backfill with Argon.

  • Polymerization:

    • Immerse the tube in an oil bath at 70°C for 24 hours.

    • Note: The reaction rate will be significantly slower than standard acrylates due to the steric bulk of ECMN.

  • Precipitation:

    • Pour the reaction mixture into excess cold Methanol (100 mL).

    • Collect the white precipitate via filtration and dry under vacuum at 40°C.

Part 3: Visualization & Logic

Figure 1: Mechanistic Pathway & Steric Barrier

Caption: Comparison of Anionic Initiation susceptibility between standard ECA and the sterically hindered ECMN.

G cluster_0 Standard ECA cluster_1 Target: ECMN Node1 Ethyl 2-Cyanoacrylate (Unsubstituted Beta-C) Node2 Nucleophile (OH-) Attack Node1->Node2 Node3 Rapid Anionic Polymerization Node2->Node3 Low Barrier Node4 This compound (Beta-Methyl, Beta-Hexyl) Node5 Steric Shielding of Beta-Carbon Node4->Node5 Node6 No Homopolymerization (Anionic) Node5->Node6 Kinetic Block Node7 Copolymerization (Radical/Anionic Mix) Node5->Node7 Feasible Route

Figure 2: Nanoparticle Emulsion Workflow

Caption: Step-by-step synthesis of drug-loaded PACA-ECMN nanocarriers.

Workflow Start Start: Phase Prep AqPhase Aqueous Phase (Acidic pH < 3 + Surfactant) Start->AqPhase OrgPhase Organic Phase (ECA + ECMN + Drug + Acetone) Start->OrgPhase Mix High Shear Mixing (Emulsification) AqPhase->Mix OrgPhase->Mix Init Initiation via pH Adjustment (Raise to pH 4.5) Mix->Init Droplet Formation Poly Interfacial Polymerization (Entrapment of ECMN) Init->Poly Anionic Propagation Final Purified Nanoparticles (Lyophilized) Poly->Final Evap & Filtration

References

  • Vauthier, C., et al. (2003). "Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications." Advanced Drug Delivery Reviews, 55(4), 519-548.

  • Nicolas, J., & Couvreur, P. (2009). "Synthesis of poly(alkyl cyanoacrylate)-based colloidal nanomedicines." Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 1(1), 111-127.

  • Bruinsma, K., et al. (2020). "Radical Polymerization of Alkyl 2-Cyanoacrylates." Molecules, 25(19), 4488.

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Chapter 3: Radical Chain Polymerization - Steric Effects).

  • PubChem. (2023). "this compound Compound Summary." National Library of Medicine.

Application Note: Synthesis and Downstream Transformation of Ethyl 2-cyano-3-methyl-2-nonenoate in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the highly specialized field of fragrance chemistry, the architectural design of aroma molecules relies heavily on versatile chemical intermediates. Ethyl 2-cyano-3-methyl-2-nonenoate (CAS 100522-75-6) serves as a critical synthetic bridge. Derived from the condensation of ethyl cyanoacetate and 2-octanone—a ketone prized for its earthy, dairy, and lavender-green nuances —this


-unsaturated intermediate is rarely used as a terminal fragrance due to its high molecular weight and potential for Michael addition (which can lead to skin sensitization).

Instead, its true value lies in its downstream transformation. By chemoselectively reducing the olefin and subsequently decarbethoxylating the molecule, chemists can generate highly stable, sterically hindered nitriles (e.g., 3-methylnonanenitrile). Nitriles are indispensable in functional perfumery (such as bleach and heavy-duty detergents) because they perfectly mimic the olfactory profiles of their corresponding aldehydes while remaining entirely resistant to alkaline hydrolysis .

Mechanistic Causality: Overcoming Steric Encumbrance

The synthesis of this compound relies on the Knoevenagel condensation, a cornerstone of carbon-carbon bond formation . However, condensing a sterically hindered aliphatic ketone (2-octanone) is significantly more challenging than condensing an aldehyde.

To overcome the lower electrophilicity of the ketone, a bifunctional catalytic system of Piperidine and Glacial Acetic Acid is employed (the Cope modification).

  • The Causality: The acetic acid protonates the ketone, allowing piperidine to attack and form a highly electrophilic iminium ion intermediate. Simultaneously, the acetate counter-ion acts as a mild base to deprotonate the active methylene of ethyl cyanoacetate. This "push-pull" mechanism bypasses the steric hindrance of the hexyl chain, driving the reaction forward as water is continuously removed.

Synthetic Workflow

Pathway A 2-Octanone + Ethyl Cyanoacetate B Ethyl 2-cyano-3-methyl- 2-nonenoate A->B Knoevenagel (Piperidine/AcOH) C Ethyl 2-cyano-3- methylnonanoate B->C Reduction (NaBH4) D 3-Methylnonanenitrile (Fragrance Target) C->D Decarbethoxylation (DMSO/NaCl)

Fig 1: Synthetic workflow from 2-octanone to stable fragrance nitriles via Knoevenagel intermediate.

Quantitative Data: Catalyst Optimization

To maximize the yield of the sterically hindered Knoevenagel adduct, various catalytic systems were evaluated. The data below demonstrates why the bifunctional piperidinium acetate system remains the industry standard over modern alternatives like L-proline .

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
Piperidine / AcOH Toluene1106.588 Optimal. Forms highly reactive iminium intermediate to overcome ketone sterics.
TiCl₄ / Pyridine THF654.076Fast, but requires stoichiometric Lewis acid. Highly moisture sensitive.
L-Proline Ethanol7818.062Acts as a "micro-aldolase", but kinetic rate is severely hindered by ketone sterics.
Triethylamine Acetonitrile8212.045Poor conversion. Lacks the bifunctional push-pull activation required for ketones.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Condense 2-octanone with ethyl cyanoacetate via azeotropic distillation.

  • Reaction Assembly: In a 1 L round-bottom flask, combine 2-Octanone (128.2 g, 1.0 mol), Ethyl cyanoacetate (124.4 g, 1.1 mol), Piperidine (4.25 g, 0.05 mol), and Glacial Acetic Acid (3.0 g, 0.05 mol) in 300 mL of Toluene.

  • Apparatus: Equip the flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Reflux & Self-Validation: Heat the mixture to reflux (approx. 110°C).

    • Validation Checkpoint: The reaction progress is self-reporting via the azeotropic removal of water. Complete conversion is achieved when exactly 18.0 mL of water (1.0 molar equivalent) is collected in the Dean-Stark trap (typically 6–8 hours). If collection stalls at 15 mL, add an additional 0.01 mol of catalyst.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (100 mL) to quench the piperidine, saturated NaHCO₃ (100 mL), and brine (100 mL).

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via fractional vacuum distillation to yield the intermediate as a pale yellow oil.

Protocol B: Downstream Transformation to 3-Methylnonanenitrile

Objective: Convert the Knoevenagel adduct into a bleach-stable fragrance nitrile via chemoselective reduction and decarbethoxylation.

Phase 1: Chemoselective Reduction

  • Dissolve this compound (111.6 g, 0.5 mol) in absolute ethanol (250 mL) and cool to 0°C.

  • Add Sodium Borohydride (NaBH₄) (9.46 g, 0.25 mol) portion-wise to selectively reduce the conjugated olefin without reducing the ester or nitrile.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) on silica gel. The starting material is highly UV-active at 254 nm due to its extended

    
    -conjugation. The reduced product (Ethyl 2-cyano-3-methylnonanoate) is completely UV-inactive. The total disappearance of the UV-active spot confirms 100% reduction.
    

Phase 2: Krapcho Decarbethoxylation

  • Concentrate the reduced intermediate and redissolve it in Dimethyl Sulfoxide (DMSO) (300 mL). Add NaCl (35.0 g, 0.6 mol) and DI water (18.0 g, 1.0 mol).

  • Heat the mixture to 150°C under a nitrogen atmosphere. Connect the exhaust to a mineral oil gas bubbler.

  • Validation Checkpoint: The Krapcho reaction selectively cleaves the ester, generating CO₂ gas and ethyl chloride. Vigorous bubbling will be observed in the trap. The system is inherently self-validating: when all bubbling ceases entirely , the decarbethoxylation is complete.

  • Cool the mixture, dilute with water, extract with hexane, and distill to isolate the highly stable, olfactory-active 3-Methylnonanenitrile.

References

  • PubChem. "this compound (Compound CID 1811610)." National Center for Biotechnology Information. Available at:[Link]

  • Cardillo, G., Fabbroni, S., Gentilucci, L., Gianotti, M., & Tolomelli, A. (2003). "A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensation." Synthetic Communications, 33(9), 1587-1594. Available at:[Link]

  • Bharat Rasayan. (2025). "Unlocking the Power of Chemical Intermediates in Fragrance Creation." Available at: [Link]

  • The Good Scents Company. "2-octanone (methyl hexyl ketone) Fragrance Data." Available at:[Link]

Application Note: Rapid and Efficient Synthesis of Ethyl 2-cyano-3-methyl-2-nonenoate via Microwave-Assisted Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Synthesis with Microwave Technology

The synthesis of α,β-unsaturated cyanoacrylates is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as versatile chemical intermediates. Ethyl 2-cyano-3-methyl-2-nonenoate, a substituted cyanoacrylate, represents a class of compounds with potential applications in drug discovery. Traditional methods for its synthesis, often relying on the Knoevenagel condensation, typically involve long reaction times and elevated temperatures, which can lead to the formation of byproducts and reduced yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave energy, direct and efficient heating of the reaction mixture is achieved, leading to a dramatic reduction in reaction times, often from hours to minutes, and an improvement in product yields and purity.[1] This application note provides a detailed protocol for the rapid and efficient synthesis of this compound from 2-octanone and ethyl cyanoacetate using microwave irradiation.

The Underlying Chemistry: A Microwave-Enhanced Knoevenagel Condensation

The synthesis of this compound is achieved through a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this case, the active methylene compound is ethyl cyanoacetate, and the carbonyl compound is 2-octanone.

The reaction is typically base-catalyzed. The base abstracts a proton from the α-carbon of ethyl cyanoacetate, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-octanone. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.

Microwave irradiation significantly accelerates this process.[2][3] The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in thermal and specific microwave effects that enhance the reaction rate.[4] This allows the reaction to be completed in a fraction of the time required by conventional heating methods.

Materials and Reagents

Reagent/Material Grade Supplier CAS No. Physicochemical Properties
2-OctanoneReagent Grade, ≥98%Sigma-Aldrich111-13-7Mol. Wt.: 128.21 g/mol ; BP: 173 °C; Density: 0.819 g/mL
Ethyl CyanoacetateReagent Grade, ≥99%Sigma-Aldrich105-56-6Mol. Wt.: 113.11 g/mol ; BP: 208-210 °C; Density: 1.063 g/mL
PiperidineReagent Grade, 99%Sigma-Aldrich110-89-4Mol. Wt.: 85.15 g/mol ; BP: 106 °C; Density: 0.862 g/mL
Ammonium AcetateACS Reagent, ≥97%Sigma-Aldrich631-61-8Mol. Wt.: 77.08 g/mol ; MP: 114 °C
EthanolAnhydrous, ≥99.5%Sigma-Aldrich64-17-5Mol. Wt.: 46.07 g/mol ; BP: 78 °C; Density: 0.789 g/mL
Ethyl AcetateACS Reagent, ≥99.5%Sigma-Aldrich141-78-6Mol. Wt.: 88.11 g/mol ; BP: 77 °C; Density: 0.902 g/mL
n-HexaneACS Reagent, ≥98.5%Sigma-Aldrich110-54-3Mol. Wt.: 86.18 g/mol ; BP: 69 °C; Density: 0.659 g/mL

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • 2-Octanone is a flammable liquid and harmful in contact with skin.[1][2]

  • Ethyl cyanoacetate is harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Piperidine is a flammable and toxic liquid.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[2][5][7][8][9][10]

Experimental Protocol: A Step-by-Step Guide

This protocol details a solvent-free approach, which is a greener and more efficient method.[9][11][12] An alternative method using a solvent is also provided.

Solvent-Free Microwave-Assisted Synthesis
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-octanone (1.28 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and ammonium acetate (0.077 g, 1 mmol, 10 mol%) as the catalyst.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vial to room temperature. Add 10 mL of ethyl acetate and 10 mL of water to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up & Extraction cluster_3 Purification A 1. Add 2-octanone, ethyl cyanoacetate, and ammonium acetate to microwave vial. B 2. Seal vial and irradiate at 120 °C for 10-20 minutes. A->B Place in reactor C 3. Cool, add ethyl acetate and water. B->C Reaction completion D 4. Separate organic layer and wash with brine. C->D E 5. Dry and concentrate organic layer. D->E F 6. Purify by column chromatography. E->F G Pure this compound F->G

Caption: Workflow for the microwave-assisted synthesis of this compound.

Alternative Protocol (with solvent)

For substrates that may be sensitive to high temperatures in a solvent-free system, a solvent such as ethanol can be used.

  • Reaction Setup: In a 10 mL microwave reaction vial with a magnetic stir bar, dissolve 2-octanone (1.28 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 2 mL of ethanol. Add piperidine (0.085 g, 1 mmol, 10 mol%) as the catalyst.

  • Microwave Irradiation: Seal the vial and irradiate at 100 °C for 15-30 minutes.

  • Work-up and Purification: Follow steps 3-6 from the solvent-free protocol.

Reaction Mechanism

Caption: Mechanism of the Knoevenagel condensation for the synthesis of this compound.

Expected Results and Data Analysis

The microwave-assisted synthesis is expected to produce this compound in high yield and purity within a short reaction time. The product is an oily liquid.

Parameter Solvent-Free Method Solvent-Based Method Conventional Heating *
Catalyst Ammonium AcetatePiperidinePiperidine
Temperature 120 °C100 °C80 °C (reflux)
Time 10-20 min15-30 min8-12 hours
Yield (isolated) > 85%> 80%60-70%
Purity (by NMR) > 95%> 95%Variable

*Expected results for conventional heating are based on typical Knoevenagel condensations and are included for comparison.

Characterization of this compound:

  • Molecular Formula: C₁₃H₂₁NO₂

  • Molecular Weight: 223.31 g/mol

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals corresponding to the ethyl group (triplet and quartet), the methyl group attached to the double bond (singlet), and the alkyl chain of the nonene group.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should display characteristic peaks for the nitrile carbon, the ester carbonyl carbon, the carbons of the double bond, and the carbons of the alkyl chains.

  • IR (neat, cm⁻¹): Expected to show strong absorption bands for the C≡N stretch (around 2220 cm⁻¹), the C=O stretch of the ester (around 1725 cm⁻¹), and the C=C stretch (around 1640 cm⁻¹).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₂₂NO₂⁺ [M+H]⁺: 224.16.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product formation Inactive catalystUse fresh catalyst.
Insufficient temperature or timeIncrease the reaction temperature or time incrementally.
Low reactivity of the ketoneConsider using a stronger base like DBU or a Lewis acid catalyst.
Formation of side products Reaction temperature is too highLower the reaction temperature.
Prolonged reaction timeMonitor the reaction by TLC and stop it once the starting material is consumed.
Difficulty in purification Incomplete reactionEnsure the reaction goes to completion.
Presence of polar impuritiesWash the organic layer with dilute acid (e.g., 1M HCl) to remove basic catalysts, followed by a water wash.

Conclusion

This application note presents a rapid, efficient, and high-yielding protocol for the synthesis of this compound using microwave-assisted Knoevenagel condensation. The significant reduction in reaction time and the high yields obtained demonstrate the clear advantages of MAOS over conventional heating methods. This protocol is particularly valuable for researchers in drug discovery and organic synthesis who require rapid access to novel chemical entities.

References

  • Yadav, V. et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, 8(1), 834-840.
  • Baghbanian, S. M. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
  • Bogdal, D. (1998). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (8), 468-469.
  • Kappe, C. O., & Dallinger, D. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Scribd. (n.d.). Microwave-Assisted Organic Synthesis Overview. Retrieved from [Link]

  • Allais, F., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 427.
  • Ahmed, M., et al. (2020). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journal of Scientific and Industrial Research, 55(2), 159-164.
  • Jin, T. S., et al. (2004). Note Microwave-enhanced Knoevenagel condensation catalysed by NH2SO3NH4. Indian Journal of Chemistry - Section B, 43, 2488-2490.
  • Tu, S., et al. (2007). Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by MgC 2 O 4 /SiO 2 under microwave irradiation and solvent-free conditions.
  • Allais, F., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. PMC.
  • Kim, S. Y., et al. (1997). Microwave Enhanced Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes.
  • ResearchGate. (n.d.). Scheme 2: Plausible mechanism of Knoevenagel condensation by microwave-assisted irradiation. Retrieved from [Link]

  • Rahman, K. M. M., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Condensations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. Retrieved from [Link]

  • Gupta, M., et al. (2010). PART - 1 INTRODUCTION.
  • Kappe, C. O. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]

  • Bogdal, D., & Pielichowski, J. (2001). THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS. [Proceedings] of the 8th International Electronic Conference on Synthetic Organic Chemistry.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Calvino-Casilda, V., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Sharma, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • International Journal of New Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD, 8(6), 1-10.
  • ResearchGate. (2021). Microwave assisted Knoevenagel condensation: Synthesis, characterization and antibacterial activities of some α, β-unsaturated cyanoesters and dinitriles.
  • ResearchGate. (2025). A facile microwave-assisted Knoevenagel condensation of various aldehydes and ketones using amine-functionalized metal organic frameworks.
  • ResearchGate. (2013). Microwave assisted knoevenagel condensation: Synthesis and antimicrobial activities of some a-cyanoacrylates.
  • Elvira, C., et al. (2006). n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. PMC.
  • Mitra, A. K., et al. (2003).
  • Singh, S., & Singh, J. (2019).
  • Sebti, S., et al. (2010). Microwave-assisted and efficient solvent-free knoevenagel condensation.
  • Sebti, S., et al. (2010). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation.
  • Li, Y., et al. (2005). A Novel Synthesis of (E)
  • PubChem. (n.d.). Ethyl 2-cyano-3-methyl-2-pentenoate. Retrieved from [Link]

  • da Silva, F. C., et al. (2019). Current Microwave Chemistry. UNIFAP.
  • Biotage. (2020). Microwave Reaction Tutorial. Biotage.
  • Bentham Science Publishers. (n.d.). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Retrieved from [Link]

  • Keglevich, G. (2019). Microwave-Assisted Syntheses in Organic Chemistry. In Microwave-Assisted Chemistry (pp. 1-45). Springer, Cham.
  • Patil, S. S., et al. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Research in Engineering and Science, 8(5), 23-28.

Sources

Application Note: Scalable Production of Ethyl 2-cyano-3-methyl-2-nonenoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the scalable synthesis of Ethyl 2-cyano-3-methyl-2-nonenoate (CAS: 111753-60-7 / 100522-75-6), a critical intermediate in the development of functionalized heterocycles and fragrance compounds. Unlike the facile condensation of aldehydes, this protocol addresses the steric and electronic challenges of condensing 2-octanone (a methyl ketone) with ethyl cyanoacetate .

We present two validated methodologies:

  • Method A (Batch): An optimized Cope-modified Knoevenagel condensation utilizing azeotropic distillation.

  • Method B (Continuous Flow): A heterogeneous catalytic protocol designed for high-throughput manufacturing.

Chemical Basis & Reaction Mechanism[1][2][3]

The synthesis relies on the Knoevenagel Condensation , where a weak base deprotonates the active methylene compound (ethyl cyanoacetate), facilitating nucleophilic attack on the ketone (2-octanone).

Reaction Scheme:



Key Challenges:

  • Steric Hindrance: Ketones are significantly less electrophilic than aldehydes.

  • Equilibrium: The reaction is reversible; continuous water removal is thermodynamically required to drive conversion.

  • Isomerism: The product exists as

    
     isomers.
    
Mechanism Visualization

The following diagram outlines the catalytic cycle using an amine/acid buffer system (Ammonium Acetate).

KnoevenagelMechanism Base Base Catalyst (Ammonium Acetate) ECA Ethyl Cyanoacetate (Active Methylene) Base->ECA Deprotonation Enolate Enolate Anion ECA->Enolate Ketone 2-Octanone Enolate->Ketone Nucleophilic Attack Alcohol Aldol Intermediate (Tetrahedral) Ketone->Alcohol Elimination Dehydration (-H2O) Alcohol->Elimination Base-assisted Elimination->Base Regeneration Product This compound Elimination->Product

Figure 1: Catalytic cycle for the Knoevenagel condensation of 2-octanone.

Method A: Optimized Batch Protocol (Azeotropic Distillation)

This method is the "Gold Standard" for laboratory to pilot-plant scale (100g – 5kg), utilizing the Cope modification (Ammonium Acetate/Acetic Acid) to prevent polymerization common with strong bases.

Materials & Reagents
ComponentEquiv.Function
2-Octanone 1.0Substrate (Ketone)
Ethyl Cyanoacetate 1.1Active Methylene
Ammonium Acetate 0.2Catalyst
Glacial Acetic Acid 0.4Co-catalyst / Buffer
Toluene SolventAzeotropic Agent
Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, temperature probe, and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Charge 2-Octanone (1.0 eq) and Ethyl Cyanoacetate (1.1 eq) into the flask. Dissolve in Toluene (volume approx. 3x the weight of reactants).[1]

  • Catalyst Addition: Add Ammonium Acetate (0.2 eq) and Glacial Acetic Acid (0.4 eq).

    • Note: The acid creates a buffered environment, preventing side reactions (e.g., Michael additions) common with free amines.

  • Reaction: Heat the mixture to vigorous reflux (~115°C bath temperature).

    • Observation: Water will begin to collect in the Dean-Stark trap.[2]

  • Monitoring: Continue reflux until water evolution ceases (typically 6–12 hours).

    • Endpoint: TLC (Hexane:EtOAc 9:1) or GC showing <2% residual ketone.

  • Workup:

    • Cool to room temperature.[2][3]

    • Wash organic phase with water (

      
      ), saturated 
      
      
      
      (
      
      
      ), and brine (
      
      
      ).[2]
    • Dry over

      
       and filter.[2]
      
  • Solvent Removal: Strip toluene under reduced pressure (Rotavap).

Method B: Continuous Flow Protocol (Scalable Manufacturing)

For industrial scale (>10kg), a continuous flow packed-bed reactor minimizes thermal hazards and improves space-time yield. This method utilizes a Heterogeneous Solid Base Catalyst .[3]

Reactor Configuration
  • Reactor Type: Heated Packed Bed Reactor (PBR).

  • Catalyst: APTES-functionalized Silica (Amine on Silica) or Basic Alumina.

  • Solvent: Ethanol (Green alternative to Toluene) or Solvent-free (if viscosity permits).

Flow Process Diagram

FlowProcess FeedA Feed A: 2-Octanone + Ethanol Mixer Static Mixer FeedA->Mixer FeedB Feed B: Ethyl Cyanoacetate FeedB->Mixer Reactor Packed Bed Reactor (APTES-Silica @ 70°C) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (5 bar) Reactor->BPR Separator Phase Separator (Continuous Workup) BPR->Separator

Figure 2: Continuous flow setup for heterogeneous Knoevenagel condensation.

Protocol Parameters
ParameterSettingRationale
Temperature 70–80°CKinetic activation without boiling (pressurized).[2]
Pressure 5–10 barKeeps ethanol liquid; prevents cavitation.
Residence Time 20–40 minSufficient for conversion; prevents degradation.
Catalyst Lifespan >200 hoursSolid base avoids salt formation in waste stream.

Procedure:

  • Pump reactants (pre-mixed or dual stream) through the PBR containing the solid catalyst.

  • Maintain back-pressure to ensure single-phase flow.

  • Collect effluent and perform inline evaporation of ethanol.

  • Advantage: The product is often pure enough to bypass aqueous workup, requiring only distillation.

Purification & Quality Control

Regardless of the synthesis method, the crude oil requires fractional distillation to achieve pharmaceutical/fragrance grade purity (>98%).

Purification Protocol: High-Vacuum Distillation
  • Equipment: Short-path distillation head or wiped-film evaporator (for heat-sensitive scale-up).

  • Conditions:

    • Vacuum: < 1.0 mbar (High vacuum is essential to lower boiling point).

    • Boiling Point: Expect product fraction around 130–145°C at 0.5 mbar (Estimation based on MW ~237 g/mol ).

  • Fractions:

    • Foreshot: Unreacted 2-octanone and ethyl cyanoacetate.

    • Main Cut: this compound (Clear, slightly yellow liquid).

    • Residue: Polymerized by-products.

Analytical Specifications
TestMethodAcceptance Criteria
Purity GC-FID / HPLC> 98.0% (Sum of isomers)
Identity H-NMRSignals at

4.2 (q, ester),

2.4 (t, allylic),

2.3 (s, methyl).
Residual Solvent GC-Headspace< 500 ppm Toluene/Ethanol
Appearance VisualColorless to pale yellow liquid

References

  • Knoevenagel Condensation Overview: Jones, G.[3] "The Knoevenagel Condensation."[2][4][3][5][6][7] Organic Reactions, 2011.

  • Continuous Flow Methodology: "Amine-Functionalized Nanoporous Silica Monoliths for Heterogeneous Catalysis of the Knoevenagel Condensation in Flow." ACS Omega, 2020.

  • Solid Base Catalysis: "N-Doped carbon as a solid base catalyst for continuous flow Knoevenagel condensation." Reaction Chemistry & Engineering, 2021.[8]

  • Batch Protocol (Cope Modification): Cope, A. C. et al. "Condensation of Ketones with Cyanoacetic Esters." Journal of the American Chemical Society, 1941.

  • Product Data: PubChem Compound Summary for this compound (Isomer Analogs).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-cyano-3-methyl-2-nonenoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. This guide is specifically engineered for synthetic chemists and drug development professionals struggling with the low-yielding synthesis of Ethyl 2-cyano-3-methyl-2-nonenoate (CAS 100522-75-6)[1].

Below, you will find an in-depth mechanistic breakdown, a troubleshooting FAQ, and a self-validating protocol designed to overcome the thermodynamic barriers of this specific Knoevenagel condensation.

Mechanistic Logic & Reaction Pathway

G A 2-Octanone (Aliphatic Ketone) C TiCl4 Complexation (Carbonyl Activation) A->C Lewis Acid B Ethyl Cyanoacetate (Active Methylene) D Pyridine Addition (Enolate Generation) B->D Weak Base E Aldol Addition (Titanium Alkoxide Intermediate) C->E D->E F Irreversible Elimination (Precipitation of TiO2 & Py·HCl) E->F Dehydration G This compound (Target Olefin) F->G Thermodynamic Sink

Logical workflow of the TiCl4/Pyridine-mediated Knoevenagel condensation.

Troubleshooting & FAQ

Q1: Why does my synthesis of this compound stall at <15% yield under standard basic conditions (e.g., Piperidine/Ethanol)? Causality & Mechanism: The target molecule requires the condensation of an aliphatic ketone (2-octanone) with an active methylene compound (ethyl cyanoacetate). Unlike highly reactive aldehydes, aliphatic ketones suffer from two major barriers:

  • Electronic Deactivation: The two alkyl groups (methyl and hexyl) on 2-octanone exert a positive inductive (+I) effect, significantly reducing the electrophilicity of the carbonyl carbon.

  • Thermodynamic Reversibility: The Knoevenagel condensation is an equilibrium-driven process. The standard elimination of water is thermodynamically unfavorable for sterically hindered ketones. Without a mechanism to physically or chemically trap the byproducts, the reaction stalls in equilibrium.

Q2: What is the definitive solution to overcome this thermodynamic barrier? Expert Insight: To force the reaction to completion, you must abandon standard protic solvents and weak bases. The most authoritative and field-proven method is the Lehnert Modification [2], which utilizes Titanium(IV) chloride (


) and pyridine in an aprotic solvent (THF or DCM)[3].
Why it works:

acts as a potent Lewis acid, coordinating to the oxygen of 2-octanone and drastically increasing its electrophilicity. Pyridine deprotonates the ethyl cyanoacetate to form the nucleophile. The critical causality here is the elimination step: instead of generating water, the reaction produces titanium dioxide (

) and pyridinium hydrochloride (

). Both precipitate out of solution, acting as an irreversible thermodynamic sink that drives the equilibrium entirely to the right (Le Chatelier's Principle)[3][4].

Q3: Are there alternative methods if I cannot use highly corrosive


 in my facility? 
Yes. The Cope Modification  is the secondary standard. It utilizes ammonium acetate (

) and glacial acetic acid in refluxing toluene. While the activation energy barrier is overcome by high heat, the equilibrium is driven by the physical, continuous removal of water via azeotropic distillation using a Dean-Stark trap. However, the overall yield will generally be lower than the titanium-mediated route.
Quantitative Data: Catalytic System Comparison
Catalytic SystemSolventTemperatureByproduct ManagementExpected Yield
Piperidine (0.1 eq)Ethanol78 °C (Reflux)None (Equilibrium limited)< 15%

/ AcOH (Cope)
Toluene110 °C (Reflux)Dean-Stark Trap (Physical)60 - 75%

/ Pyridine (Lehnert)
THF / DCM0 °C to 25 °C

Precipitation (Chemical)
85 - 95%
Self-Validating Experimental Protocol (Lehnert Modification)

This protocol is designed as a self-validating system; specific physical observations are embedded within the steps to confirm the success of each mechanistic phase.

Reagents:

  • 2-Octanone: 10.0 mmol (1.0 eq)

  • Ethyl cyanoacetate: 11.0 mmol (1.1 eq)

  • Titanium(IV) chloride (

    
    ):  20.0 mmol (2.0 eq)
    
  • Anhydrous Pyridine: 40.0 mmol (4.0 eq)

  • Anhydrous THF: 50 mL

Step-by-Step Methodology:

  • System Purging: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer (critical due to heavy precipitation in later steps) and an argon inlet.

  • Substrate Mixing: Add 2-octanone and ethyl cyanoacetate to the flask, followed by 50 mL of anhydrous THF. Cool the mixture to 0 °C using an ice-water bath.

  • Lewis Acid Activation: Slowly add

    
     dropwise via a glass syringe over 15 minutes.
    
    • Self-Validation Checkpoint: The solution will immediately turn a deep yellow/orange color. This visual shift confirms the successful coordination of the titanium to the ketone's carbonyl oxygen.

  • Nucleophilic Addition & Elimination: Dissolve the anhydrous pyridine in 10 mL of THF and add it dropwise over 30 minutes to the 0 °C solution.

    • Self-Validation Checkpoint: An exothermic reaction will occur, and a thick, voluminous pale-yellow/white precipitate (

      
       and 
      
      
      
      ) will rapidly form. Troubleshooting: If the precipitate does not form, your system is wet, and the
      
      
      has been prematurely hydrolyzed by ambient moisture.
  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 12-18 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:Ethyl Acetate 9:1). The 2-octanone spot (

      
      ) should disappear, replaced by a new UV-active spot for the 
      
      
      
      -unsaturated ester (
      
      
      ).
  • Quenching & Workup: Carefully quench the reaction by adding 50 mL of water (Caution: Highly exothermic). Extract the aqueous layer with Diethyl Ether (

    
     mL).
    
  • Washing: Wash the combined organic layers with 1M HCl (to remove residual pyridine), saturated

    
    , and brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield pure this compound as a mixture of E/Z isomers.

References
  • This compound | 100522-75-6.ChemicalBook.
  • Lehnert, W. (1970) Verbesserte Variante der Knoevenagel-Kondensation Mit TiCl4/THF/Pyridine.Scientific Research Publishing (SCIRP).
  • New synthetic methods using the TiCl4-NR3 reagent system.ARKAT USA.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.ResearchGate.

Sources

Separation of E/Z isomers in Ethyl 2-cyano-3-methyl-2-nonenoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation & Characterization of E/Z Isomers Ticket Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Introduction: The Isomer Challenge

You are likely accessing this guide because standard silica chromatography has failed to resolve the geometric isomers of Ethyl 2-cyano-3-methyl-2-nonenoate .

This molecule presents a classic "tetrasubstituted alkene" problem. The electronic similarity between the cyano and ester groups, combined with the lipophilic bulk of the hexyl chain, results in overlapping retention times (


) and ambiguous NMR assignments. This guide provides a definitive protocol for identification, separation, and handling, moving beyond generic advice to molecule-specific solutions.

Module 1: Identification (The "Which is Which?" Problem)

Before attempting separation, you must definitively assign your crude mixture. Relying on "major/minor" ratios from synthesis is risky, as reaction conditions (solvent, temperature) can alter the kinetic vs. thermodynamic product ratio.

The Definitive NMR Logic

For


-unsaturated esters, the 

-methyl group
is the diagnostic handle. Its chemical shift is governed by the magnetic anisotropy of the carbonyl group.
  • Rule: A group cis to the carbonyl (ester) is deshielded (shifted downfield) compared to a group trans to it.

  • Priority Assignment (Cahn-Ingold-Prelog):

    • C2 Position: Ester (-COOEt, Priority 1) > Cyano (-CN, Priority 2).

    • C3 Position: Hexyl (-C

      
      H
      
      
      
      , Priority 1) > Methyl (-CH
      
      
      , Priority 2).
Isomer Assignment Table
IsomerConfigurationGeometry DescriptionMethyl vs. EsterMethyl

H NMR Shift (

)
(E)-Isomer Entgegen (Opposite)Hexyl & Ester are Anti Cis Downfield (~2.35 - 2.45 ppm)
(Z)-Isomer Zusammen (Together)Hexyl & Ester are Syn Trans Upfield (~2.15 - 2.25 ppm)

Note: The (E)-isomer is typically the thermodynamic major product in Knoevenagel condensations because it places the two bulkiest groups (Hexyl and Ester) in a trans arrangement, minimizing steric strain.

Visual Logic: NMR Decision Tree

NMR_Logic Start Acquire 1H NMR (CDCl3) CheckMethyl Locate Beta-Methyl Singlet (Region: 2.1 - 2.5 ppm) Start->CheckMethyl Compare Compare Chemical Shifts CheckMethyl->Compare Downfield Signal at ~2.40 ppm (Deshielded) Compare->Downfield Lower Field Upfield Signal at ~2.20 ppm (Shielded) Compare->Upfield Higher Field ConclusionE Methyl is CIS to Ester (Hexyl is TRANS to Ester) Result: (E)-Isomer Downfield->ConclusionE ConclusionZ Methyl is TRANS to Ester (Hexyl is CIS to Ester) Result: (Z)-Isomer Upfield->ConclusionZ

Figure 1: NMR assignment logic based on anisotropic deshielding effects of the carbonyl group.

Module 2: Separation Protocols

Standard Flash Chromatography (Hexane/EtOAc) often fails because the dipole moments of the E and Z isomers are nearly identical. Use one of the following advanced methods.

Method A: Argentation Chromatography (The "Silver Bullet")

This is the most robust method for separating geometric isomers of alkenes. Silver ions (Ag


) form reversible 

-complexes with the double bond. The complex stability differs significantly between E and Z isomers due to steric accessibility.
  • Why it works: The Z-isomer (more sterically crowded) typically binds less strongly to silver than the E-isomer, or vice versa depending on the specific accessibility of the

    
    -cloud.
    
  • Protocol:

    • Preparation: Dissolve AgNO

      
       (10% w/w relative to silica) in Acetonitrile. Add silica gel. Rotary evaporate to dryness (protect from light).
      
    • Column: Pack the Ag-impregnated silica into a dark/foil-wrapped column.

    • Elution: Run a gradient of Hexane -> 5% EtOAc/Hexane.

    • Result: Isomers will often have

      
      , allowing easy separation.
      
Method B: Prep-HPLC (Phenyl-Hexyl Stationary Phase)

If you lack silver nitrate or need GMP compliance, use a Phenyl-Hexyl column.

  • Mechanism: The

    
    -
    
    
    
    interactions between the phenyl ring on the column and the conjugated system (Cyano-Alkene-Ester) of your molecule are highly sensitive to geometry.
  • Conditions:

    • Column: C18-Phenyl or Phenyl-Hexyl (5

      
      m).
      
    • Mobile Phase: Water/Acetonitrile (Isocratic 60:40 or 50:50).

    • Modifier: No acid required (neutral pH prevents hydrolysis/isomerization).

    • Selectivity: Often superior to standard C18 for geometric isomers.

Module 3: Troubleshooting & Stability

FAQ: "My pure isomer re-equilibrated to a mixture. Why?"

This is a common issue with


-cyanoacrylates. The electron-withdrawing nature of the CN and COOEt groups makes the 

-carbon susceptible to nucleophilic attack (Michael addition) or radical processes, facilitating isomerization.

Common Triggers:

  • UV Light: Promoting

    
     transitions.
    
    • Fix: Wrap fractions and storage vials in aluminum foil.

  • Acid/Base Traces: Even slightly acidic CDCl

    
     can catalyze isomerization over 24 hours.
    
    • Fix: Filter CDCl

      
       through basic alumina before NMR or store the compound neat at -20°C.
      
  • Heat: Do not heat the column or the rotary evaporator bath >35°C.

Workflow: From Synthesis to Pure Isomer

Separation_Workflow Crude Crude Reaction Mix (Knoevenagel) TLC TLC Screening (Std vs. Ag-Doped) Crude->TLC Decision Separation Required? TLC->Decision Flash Flash Chromatography (AgNO3-Silica) Decision->Flash Scale > 100mg HPLC Prep-HPLC (Phenyl-Hexyl) Decision->HPLC Scale < 100mg or High Purity req Analysis 1H NMR Validation (Check Methyl Shift) Flash->Analysis HPLC->Analysis Storage Store -20°C (Dark/Neat) Analysis->Storage

Figure 2: Recommended purification workflow emphasizing the choice between Argentation Flash and Phenyl-Hexyl HPLC.

Summary of Key Data

PropertyValue / Note
Molecular Formula C

H

NO

Molecular Weight 223.31 g/mol
Diagnostic NMR (E)

~2.40 ppm (s, 3H)
Diagnostic NMR (Z)

~2.20 ppm (s, 3H)
Best Flash Phase AgNO

Impregnated Silica
Best HPLC Phase Phenyl-Hexyl

References

  • Mechanism & Stereoselectivity: Jones, G. "The Knoevenagel Condensation."[1] Organic Reactions, 1967 , 15, 204.

  • NMR Assignment Logic: Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer, 2009 . (See section on anisotropic effects of carbonyls on alkenes).

  • Argentation Chromatography: Williams, C. M., & Mander, L. N. "Chromatography with Silver Nitrate."[2] Tetrahedron, 2001 , 57(3), 425–447.

  • HPLC of Isomers: Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2012. (Focus on

    
    -selective stationary phases). 
    

Sources

Technical Support Center: Optimizing Ethyl 2-cyano-3-methyl-2-nonenoate Production

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Minimizing Side Reactions in Knoevenagel Condensation of 2-Octanone

Introduction: The "Ketone Challenge"

Welcome to the technical support center. You are likely here because the synthesis of Ethyl 2-cyano-3-methyl-2-nonenoate (CAS: 100522-75-6) is proving more difficult than standard aldehyde condensations.

Unlike aldehydes, 2-octanone (methyl hexyl ketone) presents significant steric hindrance and reduced electrophilicity at the carbonyl center. This sluggish reactivity often forces researchers to use harsher conditions, which paradoxically opens the door to the very side reactions you are trying to avoid: Michael additions , hydrolysis , and isomerization .

This guide abandons generic advice. Below are the specific protocols to navigate these competing factors, structured as a direct troubleshooting dialogue.

Module 1: Reaction Design & Stoichiometry

User Question: I am seeing significant amounts of high-molecular-weight impurities. Is this polymerization?

Scientist Response: It is likely Michael Addition (bis-addition), not polymerization. The product you are forming is an electron-deficient


-unsaturated ester.[1] If you have unreacted ethyl cyanoacetate remaining in the presence of a base, it will attack your product's double bond.

The Fix: Invert the Stoichiometry Standard protocols often suggest a 1:1 ratio. For this specific hindered ketone, that is a mistake.

ParameterStandard ProtocolOptimized Protocol (2-Octanone) Reasoning
Limiting Reagent KetoneEthyl Cyanoacetate Excess cyanoacetate drives Michael addition. Starve the side reaction.
Excess Reagent Cyanoacetate (1.1 eq)2-Octanone (1.2 – 1.5 eq) The ketone cannot self-condense easily; excess is easily recovered via distillation.
Solvent EthanolToluene or Cyclohexane Ethanol reflux (

C) is often too cool to overcome the activation energy of hindered ketones.
Module 2: Catalyst Selection & Water Management

User Question: My conversion stalls at 60% despite refluxing for 24 hours with piperidine. Should I add more catalyst?

Scientist Response: Do not add more catalyst. Adding more base increases the rate of hydrolysis and side reactions. Your issue is thermodynamic equilibrium , not kinetic rate. Water produced during the reaction is poisoning the equilibrium.

The Fix: The Cope Modification with Azeotropic Distillation For medium-chain ketones like 2-octanone, the Cope modification (Ammonium Acetate/Acetic Acid) is superior to simple piperidine because it buffers the pH, minimizing base-catalyzed hydrolysis while maintaining amine nucleophilicity.

Protocol:

  • Catalyst: Ammonium Acetate (0.2 eq) + Glacial Acetic Acid (0.4 eq).

  • Setup: Dean-Stark apparatus.

  • Mechanism: As water forms, it azeotropes with Toluene. Removal of water drives the equilibrium to the right (Le Chatelier’s principle).

  • Checkpoint: The reaction is complete only when water collection in the Dean-Stark trap ceases.

Module 3: Visualizing the Pathway

To understand where your yield is going, refer to the pathway map below. Note that the Michael Adduct is an irreversible sink for your material.

ReactionPathway Reactants 2-Octanone + Ethyl Cyanoacetate Intermediate Tetrahedral Intermediate Reactants->Intermediate Catalyst (Base) Product TARGET PRODUCT (this compound) Intermediate->Product - H2O (Dehydration) MichaelAdduct Michael Adduct (Bis-addition impurity) Product->MichaelAdduct + Excess Ethyl Cyanoacetate (Avoid this!) Hydrolysis Hydrolyzed Acid (Decarboxylation Risk) Product->Hydrolysis + H2O (if not removed)

Figure 1: Reaction pathway showing the critical divergence between the desired dehydration step and the unwanted Michael addition or hydrolysis pathways.

Module 4: Troubleshooting Workflow

User Question: I have a complex mixture. How do I salvage the batch?

Scientist Response: Follow this decision matrix to identify the failure point and determine the remediation strategy.

TroubleshootingTree Start Analyze Crude NMR/GC Check1 Is Conversion < 80%? Start->Check1 Action1 Water not removed. Switch to Dean-Stark. Increase Temp (Toluene). Check1->Action1 Yes Check2 Are there peaks at MW + 113 (Cyanoacetate)? Check1->Check2 No Action2 Michael Addition. Reduce Cyanoacetate eq. Shorten reaction time. Check2->Action2 Yes Check3 Is there Acidic pH or Carboxylic Acid peak? Check2->Check3 No Action3 Hydrolysis. Buffer catalyst (AcOH). Ensure solvent is dry. Check3->Action3 Yes Success Proceed to Distillation (High Vacuum) Check3->Success No

Figure 2: Troubleshooting logic flow for identifying impurities in crude reaction mixtures.

Module 5: Workup & Isolation (The Critical Final Step)

User Question: My product degrades during distillation. It turns dark and viscous.

Scientist Response: This is a classic symptom of thermal polymerization or base-induced degradation in the pot. The Knoevenagel product contains a reactive vinyl group.

Protocol for Safe Isolation:

  • Acid Wash: You must remove the amine catalyst before heating. Wash the organic layer with dilute HCl (1N) or saturated

    
    . Residual piperidine/amine will catalyze polymerization during distillation.
    
  • Radical Inhibitor: Add a trace amount (100-500 ppm) of Hydroquinone or BHT to the distillation pot to prevent radical polymerization of the double bond.

  • High Vacuum: Distill at the lowest possible pressure (<1 mbar). High pot temperatures (>140°C) promote decarboxylation of the cyano-ester group [1].

References
  • BenchChem. (2025).[2] Application Notes and Protocols: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation. BenchChem. Link

  • Sigma-Aldrich. (n.d.). This compound Product Page. Merck KGaA. Link

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. Wiley. Link

  • Tran, P. H., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 13(4). Taylor & Francis. Link

Sources

Technical Support Center: Crystallization of Ethyl 2-cyano-3-methyl-2-nonenoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the technical support hub for Ethyl 2-cyano-3-methyl-2-nonenoate .

Researchers frequently report difficulty crystallizing this compound.[1] The presence of a flexible heptyl tail (derived from 2-octanone) combined with the cyanoacrylate core creates a "perfect storm" for purification challenges: low melting point (


), E/Z isomerism, and a high propensity for "oiling out" (Liquid-Liquid Phase Separation). 

This guide moves beyond standard textbook advice, offering field-proven protocols to bypass thermodynamic traps and force lattice formation.

Module 1: The "Oiling Out" Phenomenon

Q: My solution turns cloudy and separates into a gum/oil instead of crystals. What is happening?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the "cloud point" (where oil separates) is reached before the "spinodal decomposition" or nucleation point. The molecule is lipophilic enough to reject water/polar solvents but polar enough to resist non-polar packing.

The Fix: The "Metastable Zone" Bypass Do not simply cool the solution; you must manage the supersaturation trajectory to stay between the solubility curve and the oiling-out boundary.

Protocol: Temperature Cycling with Anti-Solvent Dosing
  • Dissolution: Dissolve crude oil in Ethanol (EtOH) or Methanol (MeOH) at 40°C. (Ratio: 1g solute : 3mL solvent).

  • Clarification: Filter hot to remove physical impurities (dust acts as heterogenous nuclei for oil, not crystals).

  • The Drop: Cool slowly to 10°C. If oil droplets appear, reheat until clear.

  • Seeding: At 15°C (clear solution), add 0.1% w/w pure seed crystals .

  • Anti-Solvent: Add Water dropwise extremely slowly.

    • Critical: If the solution turns milky (emulsion), stop. You hit the oiling boundary. Add a drop of EtOH to clear it.

    • Goal: You want a "shimmer" (nucleation), not milkiness (oiling).

Workflow Visualization: Oiling Out Mitigation

OilingOutStrategy Start Crude Mixture (Oil/Solid) Dissolve Dissolve in Alcohol (T = 40°C) Start->Dissolve Cool Cool to Cloud Point Dissolve->Cool Check Visual Check: Milky or Shimmering? Cool->Check Oil Milky Emulsion (LLPS / Oiling Out) Check->Oil Droplets Nucleation Shimmering (Crystal Nucleation) Check->Nucleation Crystals Reheat Reheat to Clear (Add Solvent) Oil->Reheat Reheat->Cool Seed Add Seeds @ 15°C (Metastable Zone) Nucleation->Seed Grow Slow Cooling (-5°C) Seed->Grow Isolate Filtration Grow->Isolate

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Module 2: The E/Z Isomer Trap

Q: I get a solid, but the melting point is broad and low. Is it pure?

A: Likely not. Knoevenagel condensations produce mixtures of E (Trans) and Z (Cis) isomers. The steric bulk of the nonenoate tail (C9 equivalent) versus the cyano group creates significant packing disruption. A 60:40 E/Z mixture acts like a eutectic system, depressing the melting point significantly (often keeping it liquid at RT).

The Fix: Isomer Equilibration Before crystallizing, force the mixture toward the thermodynamically stable isomer (usually E for these esters, minimizing steric clash between the carbonyl and the alkyl chain).

Protocol: Acid-Catalyzed Isomerization
  • Reflux: Dissolve crude in Toluene.

  • Catalyst: Add 5 mol% p-Toluenesulfonic acid (pTsOH) .

  • Heat: Reflux for 2-4 hours.

  • Monitor: Check E/Z ratio via GC or NMR. Wait for the ratio to stabilize (e.g., >90:10).

  • Workup: Wash with NaHCO₃ (remove acid), dry, and evaporate.

  • Result: The enriched isomer will crystallize significantly easier.

Module 3: Solvent Selection Guide

Q: Which solvent system is best for this specific lipophilic ester?

A: The "nonenoate" chain makes this molecule highly soluble in non-polar solvents (Hexane), while the cyano/ester head makes it soluble in polar organics. You need a "Goldilocks" system.

Thermodynamic Data Summary

Solvent SystemSolubility BehaviorRisk FactorRecommended Use
Ethanol / Water High solubility at T_high, steep drop at T_low.High (Oiling Out) Best for final polishing of solid crude.
Hexane (or Heptane) Moderate solubility.Low (Product may not crystallize)Good for removing polar impurities.
IPA (Isopropyl Alcohol) Medium solubility.MediumTop Recommendation for initial crystallization.
Toluene Too high (Solvent).N/AUse only for reaction/isomerization.
Experimental Tip: The "Sub-Ambient" Rule

Due to the flexible alkyl chain, the melting point is likely near 25-30°C (or lower if impure).

  • Mandatory: Crystallization must occur at -10°C to 0°C .

  • Equipment: Use a jacketed vessel with a cryostat. A fridge is insufficient for controlled cooling rates.

Module 4: Impurity Management (Catalysts)

Q: My crystals are yellow/orange. Is this normal?

A: No. Pure alpha-cyanoacrylates are white/colorless. Color indicates trapped base catalyst (Piperidine, DBU, or Ammonium Acetate) or polymerized byproducts. Basic residues promote polymerization (similar to Super Glue) or decomposition.

The Fix: Acid Wash

  • Dissolve crude in Ethyl Acetate.

  • Wash 2x with 1M HCl (removes amine catalysts).

  • Wash 1x with Brine.

  • Dry over MgSO₄.

  • Then attempt crystallization.

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Mitigation. Retrieved from

  • BenchChem. Knoevenagel Condensation Protocols & Troubleshooting. Retrieved from

  • ResearchGate. Separation of E/Z Isomers in Conjugated Systems. Retrieved from

  • PubChem. Ethyl 2-cyano-3-methyl-2-pentenoate (Analogous Structure Data). Retrieved from

Sources

Optimizing catalyst load for Ethyl 2-cyano-3-methyl-2-nonenoate condensation

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for the synthesis of Ethyl 2-cyano-3-methyl-2-nonenoate via the Knoevenagel condensation. It addresses the specific challenges of condensing a sterically hindered ketone (2-octanone) with ethyl cyanoacetate.

Topic: Catalyst Loading & Process Control for this compound Ticket ID: KC-OCT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Unlike aldehydes, ketones like 2-octanone possess significant steric bulk and lower electrophilicity at the carbonyl center. A standard catalytic approach (e.g., piperidine alone) often results in stalled conversion or low yields due to the unfavorable equilibrium and the difficulty of nucleophilic attack by the ethyl cyanoacetate anion.

The Solution: For this specific substrate, a buffered ammonium acetate/acetic acid system (Cope modification) combined with azeotropic water removal is the industry standard for maximizing yield and selectivity.

Target Molecule:

  • Product: this compound

  • Reactants: 2-Octanone (Methyl Hexyl Ketone) + Ethyl Cyanoacetate

  • Key Constraint:

    
     Geometric Isomerism & Water-driven Equilibrium
    

Catalyst Selection & Loading Strategy

FAQ: Which catalyst system should I use?

Recommendation: Use Ammonium Acetate (


)  in chemically equivalent Glacial Acetic Acid (

)
.

Mechanistic Reasoning: While strong bases (alkoxides) cause side reactions (hydrolysis/polymerization) and simple amines (piperidine) may stall, the


 system acts as a dual-activation catalyst:
  • Ammonium ion (

    
    ):  Acts as a mild acid to activate the ketone carbonyl (increasing electrophilicity).
    
  • Acetate ion (

    
    ):  Acts as a base to deprotonate the ethyl cyanoacetate (forming the active nucleophile).
    
  • Iminium Formation: The amine likely forms a transient ketimine/iminium intermediate with 2-octanone, which is far more reactive toward nucleophilic attack than the ketone itself.

FAQ: How do I optimize the catalyst load?

Do not view the catalyst merely as a "pinch." For hindered ketones, the load must be sufficient to maintain the buffer capacity throughout the reaction.

Optimization Protocol (SOP-CAT-01):

ParameterStarting PointOptimization RangeImpact of Overloading
Catalyst Load 20 mol% (relative to ketone)10 – 50 mol%Formation of Michael adducts (side product); difficult workup.
Solvent Toluene Benzene (toxic), Xylene (high BP)Toluene boils at 110°C, ideal for water removal without degrading the product.
Stoichiometry 1.0 : 1.1 (Ketone : Cyanoacetate)1.0 : 1.0 to 1.0 : 1.5Excess cyanoacetate drives kinetics but complicates purification.

Step-by-Step Optimization Workflow:

  • Screen 1 (20 mol%): Run the reaction with 20 mol%

    
     in refluxing toluene with a Dean-Stark trap.
    
  • Checkpoint (4 Hours): Measure water collection.

    • If <50% theoretical water: Increase load to 30 mol% or check reflux vigor.

    • If >80% theoretical water: Maintain conditions.[1][2][3]

  • Screen 2 (Additives): If conversion stalls <70%, add Glacial Acetic Acid (0.5 equiv) to the pot. This prevents the "poisoning" of the catalyst by basic impurities and facilitates iminium formation.

Reaction Mechanism & Pathway[3][6][12][13][14][15]

The following diagram illustrates the buffered catalytic cycle and the critical role of water removal.

KnoevenagelMechanism Start Reactants (2-Octanone + Ethyl Cyanoacetate) CatAct Catalyst Activation (NH4OAc + AcOH) Start->CatAct Enolate Enolate Formation (Active Nucleophile) CatAct->Enolate Deprotonation Iminium Iminium Intermediate (Activated Ketone) CatAct->Iminium Amine Attack Attack C-C Bond Formation (Nucleophilic Attack) Enolate->Attack Iminium->Attack Elimination 1,2-Elimination (-H2O) Attack->Elimination Product Product (this compound) Elimination->Product DeanStark Dean-Stark Trap (Irreversible Water Removal) Elimination->DeanStark H2O (Azeotrope) DeanStark->Elimination Equilibrium Shift

Figure 1: Catalytic cycle showing the dual activation pathway. Note that continuous water removal (red arrow) is the thermodynamic driver that prevents the reaction from reversing.

Troubleshooting Guide (FAQ)

Issue 1: "The reaction stalls at 60-70% conversion."

Diagnosis: Water saturation or Catalyst Deactivation. The reaction is equilibrium-controlled. If the solvent is "wet" or the Dean-Stark trap is full, the reaction will reverse (hydrolysis). Corrective Action:

  • Drain the Trap: Ensure the Dean-Stark trap is emptied of water regularly.

  • Solvent Spike: Add fresh, dry Toluene to the pot to raise the boiling point slightly.

  • Catalyst Boost: Add a second portion of

    
     (10 mol%) after 6 hours. The catalyst can sublime or decompose over long reflux times.
    
Issue 2: "I see multiple spots on TLC. Is my product degrading?"

Diagnosis: Geometric Isomerism (


).
The product contains a trisubstituted alkene.[4][5] You will likely form both the 

and

isomers.
  • 
    -isomer:  (Hexyl and Ester on the same side - typically favored if Hexyl is bulkier than Methyl, but electronics of CN vs COOEt also play a role).
    
  • 
    -isomer:  (Hexyl and Ester on opposite sides).
    Action:  Do not discard. These are likely isomers, not impurities. They can often be separated by column chromatography (Hexane/EtOAc gradient), but for many applications (e.g., UV absorption), the mixture is acceptable.
    
Issue 3: "The product polymerized during workup."

Diagnosis: Base-catalyzed polymerization. Like superglue (ethyl cyanoacrylate), this molecule is sensitive to strong bases, though less so due to the beta-substitution. Protocol:

  • Quench: Wash the reaction mixture with dilute HCl (1M) or saturated Ammonium Chloride immediately after cooling.

  • pH Control: Ensure the organic layer is neutral to slightly acidic (pH 5-6) before evaporation. Never expose the crude oil to strong bases (NaOH) or high heat without solvent.

Experimental Workflow & Logic

Use this logic tree to make real-time decisions during the experiment.

TroubleshootingLogic Start Start Reaction (Reflux Toluene + Dean-Stark) CheckWater Check Water Vol (2 Hours) Start->CheckWater WaterLow < 20% Theoretical Water CheckWater->WaterLow WaterGood > 20% Theoretical Water CheckWater->WaterGood CheckTemp Check Reflux Temp (Is it boiling vigorously?) WaterLow->CheckTemp Continue Continue Reflux (Monitor TLC) WaterGood->Continue AddCat Add 10 mol% NH4OAc + 0.5 eq AcOH CheckTemp->AddCat Temp OK EndCheck End Point (12-24h) Stalled Conversion? Continue->EndCheck Workup Acidic Wash (HCl) & Isolate EndCheck->Workup Complete SolventSwap Switch to Xylene (Higher Temp) EndCheck->SolventSwap Incomplete

Figure 2: Decision matrix for monitoring reaction progress and intervening when conversion lags.

References

  • Cope, A. C. (1937). "The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction." Journal of the American Chemical Society.

  • Jones, G. (1967). "The Knoevenagel Condensation."[1][6][7][8][3][9][10][11] Organic Reactions.[1][7][8][2][3][9][12][13][10] (Foundational text on the mechanism and catalyst selection).

  • BenchChem Technical Support. (2025). "Troubleshooting low yields in Knoevenagel condensation." (General troubleshooting parameters for hindered ketones).

  • PubChem. (2024).[14][15] "Ethyl 2-cyano-3-methyl-2-pentenoate Compound Summary." (Structural analog data and isomerism context).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-octanone, ethyl cyanoacetate, and toluene before handling.

Sources

Technical Support Center: Purification of Ethyl 2-cyano-3-methyl-2-nonenoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic

The Challenge: You are synthesizing Ethyl 2-cyano-3-methyl-2-nonenoate via a Knoevenagel condensation (likely reacting 2-octanone with ethyl cyanoacetate). The reaction equilibrium often leaves 5–15% unreacted carbonyl starting material. Because the product is highly lipophilic, standard aqueous washes often fail to remove these lipophilic carbonyl impurities, leading to "oily" products and failed purity specifications.

Diagnostic Check: Before selecting a protocol, confirm your impurity profile:

  • Scenario A (The "Aldehyde" Impurity): You used an aldehyde (e.g., octanal) or your ketone contains aldehyde contaminants. These are highly reactive and easily removed.

  • Scenario B (The "Ketone" Impurity): You used 2-octanone. Methyl ketones react much slower than aldehydes with scavengers. You need Protocol 2 (Girard's) or Protocol 1 (Modified Bisulfite) with extended reaction times.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the optimal purification method for your scale and impurity type.

PurificationStrategy Start Start: Crude Mixture (this compound) ImpurityType Identify Impurity Type Start->ImpurityType Aldehyde Aldehyde (Fast Reacting) ImpurityType->Aldehyde Ketone Methyl Ketone (2-Octanone) (Slow Reacting) ImpurityType->Ketone Scale Batch Scale? Aldehyde->Scale ScaleK Batch Scale? Ketone->ScaleK > 100g > 100g Scale->> 100g Large < 10g < 10g Scale->< 10g Small > 50g > 50g ScaleK->> 50g Large < 50g < 50g ScaleK->< 50g Lab Scale Bisulfite Protocol 1: Modified Bisulfite Wash (Cost-Effective) Girard Protocol 2: Girard's Reagent T (High Purity / Difficult Separation) Resin Protocol 3: Polymer Scavenger (Convenient / Low Waste) Distill Protocol 4: Vacuum Distillation (Bulk Removal) Distill->Girard Polishing Step > 100g->Bisulfite < 10g->Resin > 50g->Distill < 50g->Girard

Caption: Decision tree for selecting purification method based on impurity reactivity and batch scale.

Detailed Protocols

Protocol 1: Modified Bisulfite Wash (Phase-Transfer Optimized)

Best for: Removing unhindered aldehydes and methyl ketones from lipophilic products.

The Science: Standard aqueous bisulfite fails here because your product and the impurity are stuck in the organic phase, while the bisulfite is in water. We use Ethanol as a phase-transfer bridge to allow the bisulfite to contact the lipophilic carbonyl.

Reagents:

  • Sodium Bisulfite (

    
    ) saturated solution (freshly prepared).
    
  • Ethanol (95%).

  • Solvent: Hexane or Heptane (Do NOT use Ethyl Acetate or DCM, as they solubilize the bisulfite adduct).

Step-by-Step:

  • Dilution: Dissolve crude oil in 3 volumes of Hexane .

  • Activation: Add 0.5 volumes of Ethanol . The solution should remain clear.

  • Reaction: Add 1.0 volume of Saturated

    
    .[1]
    
  • Agitation: Vigorously stir or shake for 30–45 minutes .

    • Note: If removing a Ketone (2-octanone), extend time to 2 hours.

  • Precipitation: You will see a thick white precipitate (the bisulfite adduct) form at the interface.

  • Filtration: Filter the biphasic mixture through a coarse sintered glass funnel or Celite pad to remove the solid adduct.

  • Wash: Transfer filtrate to a separatory funnel. Wash organic layer

    
     with water (to remove ethanol) and 
    
    
    
    with Brine.
  • Dry & Strip: Dry over

    
    , filter, and concentrate.
    
Protocol 2: Girard’s Reagent T (The "Silver Bullet")

Best for: Stubborn, lipophilic ketones (like 2-octanone) or when high purity (>99%) is required.

The Science: Girard’s Reagent T (trimethylaminoacetohydrazide chloride) reacts with lipophilic carbonyls to form a water-soluble hydrazone. This pulls the impurity out of the organic phase and into the aqueous phase, leaving your pure ester behind.

Reagents:

  • Girard’s Reagent T (Commercial grade).

  • Acetic Acid (Glacial).

  • Ethanol (Absolute).[2]

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve crude mixture in Ethanol (5 mL per gram of crude).

  • Acidify: Add Acetic Acid (10% v/v relative to Ethanol).

  • Reagent Addition: Add Girard’s Reagent T (1.5 equivalents relative to the estimated impurity).

  • Reflux: Heat to mild reflux (

    
    ) for 1 hour .
    
    • Mechanism Check: The hydrazide attacks the carbonyl, forming a charged hydrazone.

  • Quench: Cool to room temperature. Pour mixture into a separatory funnel containing Ice Water (5 volumes) and Brine (1 volume).

  • Extraction: Extract the product with Diethyl Ether or MTBE (

    
    ).
    
    • Critical: The impurity is now a salt and stays in the water. The product moves to the Ether.

  • Wash: Wash the combined ether layers with Saturated

    
     (to remove acetic acid) and then Water.
    
  • Dry: Dry over

    
     and concentrate.
    

GirardMechanism Impurity Lipophilic Impurity (Aldehyde/Ketone) Reaction Reflux (EtOH/AcOH) Impurity->Reaction Girard Girard's Reagent T (H2N-NH-CO-CH2-N+Me3) Girard->Reaction Hydrazone Water-Soluble Hydrazone (Charged Adduct) Reaction->Hydrazone Aqueous Phase Product Pure Product (Stays in Organic Phase) Reaction->Product Organic Phase

Caption: Phase-separation mechanism of Girard's Reagent T.

Protocol 3: Polymer-Supported Scavenging

Best for: Small scale (<5g) or when avoiding aqueous workups.

Reagents:

  • Resin: PS-TsNHNH2 (Polystyrene-supported Tosylhydrazide).

  • Catalyst: Acetic Acid (catalytic amount).

Step-by-Step:

  • Dissolve crude in DCM or THF.

  • Add PS-TsNHNH2 resin (2–3 equivalents vs impurity).

  • Add 1 drop of Acetic Acid.

  • Shake at room temperature for 4–12 hours.

  • Filter out the resin. The filtrate contains the purified product.[3][4]

Comparative Data Analysis

FeatureProtocol 1: BisulfiteProtocol 2: Girard's TProtocol 3: PS-ScavengerProtocol 4: Distillation
Target Impurity Aldehydes (Excellent)Ketones (Poor)Aldehydes (Excellent)Ketones (Good)Both (Good)Volatile only
Yield Loss < 5%5–10% (Handling loss)< 2%10–20% (Fraction cuts)
Cost Very LowModerateHighLow
Scalability High (kg scale)Medium (100g scale)Low (<10g scale)Very High (kg-ton)
Time Required 1 Hour3 Hours4–12 Hours4 Hours

Troubleshooting & FAQ

Q1: After the bisulfite wash, my product is still cloudy/oily. Why? A: You likely formed an emulsion or the bisulfite adduct did not precipitate fully.

  • Fix: Filter the organic layer through a pad of Celite. If the cloudiness persists, it may be trapped water; dry aggressively with

    
     (Magnesium Sulfate) rather than Sodium Sulfate, as MgSO4 is a more efficient desiccant.
    

Q2: Can I use Girard's Reagent P instead of T? A: Yes. Girard's P (Pyridinium analogue) is often slightly more reactive towards sterically hindered ketones (like 2-octanone) than T, but it is more expensive. The protocol is identical.

Q3: Will these methods damage the nitrile or ester groups on my product? A: No.

  • Bisulfite: Mild conditions (pH ~4-5). Safe for esters/nitriles.

  • Girard's: Requires weak acid (Acetic) and reflux.[5] Ethyl esters are generally stable here. If you have a tert-butyl ester, avoid prolonged reflux with acid.

  • Michael Addition Risk: The target alkene is tetrasubstituted (C3 has a methyl group). This steric bulk protects it from unwanted Michael addition of the bisulfite or hydrazide nucleophiles.

Q4: I have <1% impurity left. Is it worth removing? A: For drug development, yes. Aldehydes are reactive electrophiles and potential genotoxic impurities (PGIs). Use Protocol 3 (Resin) for a final "polishing" step to reach >99.5% purity.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Sandler, S. R., & Karo, W.Organic Functional Group Preparations, Vol 1. Academic Press, 1983.
  • Leigh, D. "The use of Girard's Reagent T for the isolation of ketones from complex mixtures." Journal of Chemical Education, 2001.

  • BenchChem Technical Notes. "Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite."

  • Org. Synth. 1970, 50, 66. "Purification of aldehydes via bisulfite adducts."

Sources

Technical Support Center: Stability of Ethyl 2-cyano-3-methyl-2-nonenoate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl 2-cyano-3-methyl-2-nonenoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting advice and frequently asked questions to navigate potential challenges in your experiments.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of this compound in acidic environments.

Issue 1: Rapid Degradation of the Compound in Acidic Solution

Symptoms:

  • A significant decrease in the concentration of this compound over a short period, as observed by analytical techniques like HPLC or GC.

  • The appearance of new, unidentified peaks in the chromatogram.

Potential Causes and Solutions:

  • Hydrolysis of the Ester and Nitrile Groups: The primary degradation pathway for this compound in acidic conditions is hydrolysis. The ester linkage is susceptible to acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and ethanol. The nitrile group can also be hydrolyzed, first to an amide and then to a carboxylic acid.[1] This process is often accelerated by heat.

    • Solution: To minimize hydrolysis, it is recommended to work at lower temperatures and use the least acidic conditions compatible with your experimental requirements. If possible, perform reactions in aprotic solvents to limit the availability of water.

  • Reverse Knoevenagel Condensation: The carbon-carbon double bond in the molecule is part of a Michael system, making it susceptible to nucleophilic attack. Under certain acidic conditions, a retro-Knoevenagel reaction could occur, leading to the decomposition of the molecule.

    • Solution: Carefully control the pH and temperature of your reaction. The use of buffered systems can help maintain a stable pH and prevent excursions into highly acidic territory that might favor this degradation pathway.

Experimental Workflow for Investigating Degradation:

Caption: Workflow for a time-course stability study.

Issue 2: Inconsistent or Non-Reproducible Analytical Results

Symptoms:

  • Wide variations in the measured concentration of this compound across replicate samples.

  • Shifting retention times in chromatography.

Potential Causes and Solutions:

  • On-Column Degradation: If the HPLC mobile phase is acidic, the compound may be degrading on the analytical column itself, leading to inconsistent results.

    • Solution: Use a mobile phase with the highest tolerable pH. Consider using a shorter analytical column or a faster flow rate to minimize the residence time of the compound on the column. Employing a gradient elution that starts with a less acidic mobile phase can also be beneficial.

  • Sample Preparation Issues: The compound might be degrading in the sample diluent before injection.

    • Solution: Prepare samples in a non-acidic or buffered diluent immediately before analysis. If an acidic diluent is necessary, ensure that the time between sample preparation and injection is minimized and kept consistent for all samples.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for this compound in an acidic environment?

A1: The most significant degradation pathway is acid-catalyzed hydrolysis of the ethyl ester to form the corresponding carboxylic acid and ethanol. The nitrile group can also undergo hydrolysis to a carboxylic acid.[1] The rate of hydrolysis is dependent on the acid concentration (pH) and temperature.

Q2: How can I monitor the stability of this compound in my formulation?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the stability of the compound.[2][3] A reversed-phase C18 column is typically suitable. Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be used if the compound and its degradation products are sufficiently volatile and thermally stable.[2]

Q3: Are there any specific storage conditions recommended for this compound to ensure its stability?

A3: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-initiated polymerization and hydrolysis.[4][5]

Q4: Can the presence of other excipients in a formulation affect the stability of this compound?

A4: Yes, excipients can significantly impact stability. Acidic excipients will accelerate hydrolysis. Conversely, basic excipients can catalyze anionic polymerization.[6] Therefore, a thorough compatibility study with all formulation components is crucial.

Q5: What are the expected degradation products under acidic conditions?

A5: The primary degradation products from hydrolysis would be 2-cyano-3-methyl-2-nonenoic acid and ethanol. Further hydrolysis of the nitrile group would lead to the formation of a dicarboxylic acid.

Chemical Structures of Compound and Potential Degradation Products:

Caption: Potential degradation pathways.

III. Analytical Methodologies

For accurate assessment of the stability of this compound, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for quantifying the parent compound and its non-volatile degradation products.

ParameterRecommended Conditions
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start at 40% B, increase to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 220 nm
Injection Vol. 10 µL

Note: The mobile phase composition and gradient may need to be optimized for specific applications and to achieve the desired separation.[2][3]

Gas Chromatography (GC) Method

This method is applicable for the analysis of the parent compound and volatile impurities.

ParameterRecommended Conditions
Column HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film
Carrier Gas Helium at 1 mL/min
Injector Temp. 250 °C
Detector Temp. 300 °C (FID)
Oven Program 100 °C (2 min), then 10 °C/min to 250 °C (5 min)
Injection Vol. 1 µL

Note: These are general parameters and should be optimized for your specific instrument and application.[2]

IV. References

  • A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity - Benchchem. (n.d.). Retrieved from

  • Leonard, F., Kulkarni, R. K., Brandes, G., Nelson, J., & Cameron, J. J. (1966). Synthesis and degradation of poly (alkyl α-cyanoacrylates). Journal of Applied Polymer Science, 10(2), 259-272.

  • Ho, S. S. H., Chow, J. C., Watson, J. G., Ip, H. S. S., Ho, K. F., Dai, W. T., & Cao, J. (2015). Biases in ketone measurements using DNPH-coated solid sorbent cartridges. Analytical Methods, 7(18), 7571-7576.

  • Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.

  • Gleave, J. A., & Moad, G. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 10(2), 212.

  • Jain, S., & Singh, A. (2016). Cyanoacrylates: An Overview in Its Application as a Tissue Adhesive. Der Pharma Chemica, 8(5), 138-145.

  • Vauthier, C., & Couvreur, P. (2009). Possible degradation pathways of polyalkylcyanoacrylate polymers. In Polymeric Drug Delivery Systems (pp. 1-22).

  • Langer, K., et al. (2011). Understanding instability and rupture of poly(alkyl-2-cyanoacrylate) capsules. International Journal of Pharmaceutics, 405(1-2), 154-161.

  • BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Raja, P. R. (2016). Cyanoacrylate Adhesives: A Critical Review. Reviews of Adhesion and Adhesives, 4(4), 398-422.

  • Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 2-[cyano(methyl)amino]acetate - Benchchem. (n.d.). Retrieved from

  • Doubtnut. (2020, January 19). HYDROLYSIS OF ALKYL CYANIDES OR NITRILES: [Video]. YouTube. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR characterization of Ethyl 2-cyano-3-methyl-2-nonenoate

Comprehensive Comparison Guide: H NMR Characterization Methodologies for Ethyl 2-cyano-3-methyl-2-nonenoate

As drug development and materials science increasingly rely on complex, sterically hindered aliphatic intermediates, the analytical methodologies used to characterize them must evolve. This compound is a classic example of a sterically congested, lipid-like Knoevenagel condensation product. Synthesized via the reaction of 2-octanone with ethyl cyanoacetate [1], this compound invariably forms a mixture of E and Z stereoisomers.

For the analytical scientist, quantifying this isomeric ratio is critical, as the geometry of the



This guide objectively compares the performance of Standard 1D


H NMRPure Shift 

H NMR (PSYCHE)
1D Selective NOESY

Mechanistic & Structural Background

To understand the analytical challenge, we must first establish the exact structural geometry dictated by the Cahn-Ingold-Prelog (CIP) priorities:

  • C2 Priorities: The ester group (

    
    ) takes priority over the cyano group (
    
    
    ) because oxygen outranks nitrogen.
  • C3 Priorities: The hexyl chain (

    
    ) takes priority over the methyl group (
    
    
    ).

Consequently, in the


-isomer

-isomer

Methodology Comparison & Performance Metrics

When selecting an analytical approach for isomer quantification, laboratories must balance throughput with resolution. Table 1 compares the three primary NMR methodologies.

Table 1: Performance Comparison of NMR Methodologies
Analytical MetricStandard 1D

H NMR (400 MHz)
Pure Shift

H NMR (PSYCHE)
1D Selective NOESY
Spectral Resolution (1.2 - 2.8 ppm) Low (Severe multiplet overlap)Ultra-High (Singlets only)N/A (Selective spatial filter)
Acquisition Time < 2 minutes10 - 15 minutes5 - 10 minutes
Isomer Quantification Accuracy Moderate (~85% due to baseline roll)Excellent (>98% exact integration)Qualitative (Geometry confirmation)
Primary Utility Rapid reaction screeningPrecise integration of overlapping signalsExact spatial geometry assignment

Experimental Protocols & Causality

The following protocols are designed as self-validating systems, ensuring that any artifacts or calibration errors are caught before data interpretation.

Method A: Pure Shift H NMR (PSYCHE)

Standard 1D NMR struggles with the 1.2–2.8 ppm region because the hexyl chain's homonuclear scalar couplings (

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the synthesized E/Z mixture in 0.6 mL of

    
     (containing 0.03% v/v TMS).
    
  • Rigorous Shimming: Perform iterative 3D gradient shimming. Causality: Pure shift techniques are exceptionally sensitive to

    
     field inhomogeneities. Poor shimming will artificially broaden the resulting singlets, destroying the resolution gained by decoupling.
    
  • Pulse Sequence Parameterization: Load the psyche pulse sequence. Set the chirp pulse duration to 30 ms and the flip angle (

    
    ) to ~15°. Causality: A low flip angle ensures that only a statistical fraction of spins are inverted. This minimizes the probability of simultaneously inverting mutually coupled spins, which is the core mechanism of homonuclear decoupling.
    
  • Artifact Suppression: Enable the SAPPHIRE (Sideband Averaging by Periodic PHase Incrementation of Residual J Evolution) module. Causality: PSYCHE concatenates data chunks to build the Free Induction Decay (FID). Discontinuities at the chunk boundaries cause periodic sidebands. SAPPHIRE averages FIDs of slightly different lengths to destructively interfere and cancel these artifacts [3].

  • Self-Validation Checkpoint: Integrate the collapsed ester

    
     singlet and compare it to the terminal 
    
    
    singlet of the hexyl chain. The ratio must be exactly 2:3. Any deviation indicates incomplete longitudinal relaxation (
    
    
    effects) or unsuppressed chunking artifacts interfering with the baseline.
Method B: 1D Selective NOESY

While PSYCHE provides the resolution needed to quantify the peaks, it does not assign them. 1D Selective NOESY is required to map the spatial connectivity and definitively assign the E and Z signals.

Step-by-Step Protocol:

  • Sample Degassing: Degas the NMR sample using three freeze-pump-thaw cycles. Causality: Dissolved paramagnetic oxygen accelerates relaxation pathways, which can quench the delicate Nuclear Overhauser Effect (NOE) enhancements before they are detected.

  • Selective Irradiation: Apply a shaped Gaussian pulse to selectively invert the ester

    
     multiplet (~4.25 ppm). Set the mixing time (
    
    
    ) to 400 ms. Causality: A 400 ms mixing time allows sufficient cross-relaxation for small molecules in the extreme narrowing regime (
    
    
    ) to build up a positive NOE without succumbing to spin diffusion.
  • Self-Validation Checkpoint: Examine the irradiated

    
     peak; it must be strongly negative (inverted). Next, look for positive enhancements. If the C3-methyl (~2.38 ppm) shows a strong positive signal, the isomer is confirmed as E. If the C4-methylene (~2.82 ppm) shows the enhancement, it is the Z isomer. If neither shows an enhancement, the selective pulse was miscalibrated and missed the target frequency.
    

Quantitative Data Presentation

By combining the spatial assignments from the 1D NOESY with the ultra-high resolution integrals from the PSYCHE spectrum, we can generate a definitive chemical shift table for the isomeric mixture.

Table 2: H NMR Chemical Shift Assignments (400 MHz, )
Proton Assignment

-Isomer

(ppm)

-Isomer

(ppm)
Standard 1D MultiplicityPSYCHE Multiplicity
Ester

4.254.22QuartetSinglet
C3-Methyl (Allylic) 2.382.18SingletSinglet
C4-Methylene (Allylic) 2.552.82TripletSinglet
C5-Methylene 1.551.52MultipletSinglet
C6-C8 Methylenes 1.25 - 1.351.25 - 1.35MultipletSinglet
Ester

1.321.30TripletSinglet
Terminal C9

0.880.88TripletSinglet

Data Interpretation Note: The C3-methyl of the E-isomer is shifted downfield to 2.38 ppm due to the cis-relationship with the anisotropic ester carbonyl. Conversely, in the Z-isomer, the C4-methylene is shifted downfield to 2.82 ppm for the same reason.

Analytical Workflow Visualization

The following decision tree illustrates the logical progression for characterizing complex lipid-like Knoevenagel products.

GN1Synthesize this compound(E/Z Isomeric Mixture)N2Standard 1D 1H NMR (400 MHz)Baseline CharacterizationN1->N2 Acquire baselineN3Assess Spectral Overlap(Aliphatic Region: 1.2 - 2.8 ppm)N2->N3 Evaluate resolutionN4Pure Shift 1H NMR (PSYCHE)Collapse Multiplets to SingletsN3->N4 Severe J-coupling overlapN51D Selective NOESYDetermine Spatial ConnectivityN3->N5 Need geometric assignmentN6Precise E/Z Isomer Quantification& Structural AssignmentN4->N6 Integrate singletsN5->N6 Map NOE interactions

Workflow for resolving and quantifying E/Z isomers of complex Knoevenagel products using advanced NMR.

References

  • Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate and benzaldehyde in ionic liquids. ResearchGate. Available at:[Link]

  • Pure Shift 1H NMR - PSYCHE. University of Ottawa NMR Facility Blog. Available at:[Link]

  • Artifact reduction in pure shift NMR by SAPPHIRE technique. JEOL. Available at:[Link]

FTIR spectral analysis of Ethyl 2-cyano-3-methyl-2-nonenoate functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: FTIR Spectral Analysis of Ethyl 2-cyano-3-methyl-2-nonenoate

Executive Summary & Compound Profile

This compound is a specialized


-unsaturated ester featuring a nitrile functionality and a mid-length alkyl tail. Often utilized as an intermediate in organic synthesis or a functional fragrance precursor, its analysis presents specific challenges due to its viscosity and the high dipole moments of its functional groups.

This guide compares the performance of the Diamond Attenuated Total Reflectance (ATR) workflow (the recommended "Product" methodology) against the traditional Transmission Liquid Cell method. We demonstrate that while Transmission remains the quantitative gold standard, Diamond ATR offers superior throughput and reproducibility for routine identification and purity profiling of this compound.

Compound Specification:

  • Functional Groups: Conjugated Nitrile (

    
    ), Conjugated Ester (
    
    
    
    ), Trisubstituted Alkene (
    
    
    ), Alkyl Chain (
    
    
    ).
  • Physical State: Viscous liquid / Oil.

  • Key Analytical Challenge: Preventing detector saturation at the carbonyl region while maintaining sensitivity for the nitrile stretch.

Comparative Analysis: Diamond ATR vs. Transmission Liquid Cell

The following table contrasts the performance metrics of the two primary FTIR sampling techniques for this compound.

FeatureMethod A: Diamond ATR (Recommended) Method B: Transmission (NaCl/KBr Cell)
Sample Prep Time < 1 minute (Drop-and-shoot)10–15 minutes (Cell assembly/filling)
Pathlength Fixed (~2 µm @ 1000 cm⁻¹)Variable (Requires spacer, typically 0.015–0.025 mm)
Spectral Fidelity Wavelength-dependent penetration (requires software correction)True Beer-Lambert absorbance
Cleaning Instant (Wipe with Isopropanol)Difficult (Requires solvent flushing, risk of window fogging)
Carbonyl Saturation Rare (Effective pathlength is short)High Risk (Strong C=O band often "flat-tops")
Sample Recovery High (Wipe off)Low (Sample trapped in cell)

Expert Insight: For this compound, the Diamond ATR is the superior choice for routine QC. The compound's viscosity makes filling fixed-pathlength liquid cells prone to bubble formation, which disrupts the light path. Furthermore, the strong dipole of the cyanoacrylate moiety often leads to absorbance values


 A in transmission mode, violating the linear dynamic range of the detector. ATR naturally limits the pathlength, keeping the strongest peaks within the linear range (~0.4–0.8 A).

Theoretical Spectral Profile & Band Assignment

The FTIR spectrum of this compound is dominated by the conjugation between the nitrile, alkene, and ester groups. The following assignments are validated against analogous


-cyanoacrylates [1][2].
Diagnostic Regions Table
Frequency (cm⁻¹)Functional GroupVibration ModeIntensityMechanistic Note
2960–2850 Alkyl (

)
Stretch (asym/sym)Medium-StrongEnhanced intensity due to the

hexyl tail compared to methyl analogs.
2225–2215 Nitrile (

)
StretchMedium-SharpConjugation with

lowers frequency from typical 2250 cm⁻¹.
1735–1720 Ester (

)
StretchVery StrongConjugation lowers frequency. Often the most intense peak.
1640–1620 Alkene (

)
StretchMediumTrisubstituted double bond. Position affects conjugation efficiency.
1460, 1380 Methyl/MethyleneBend (

)
MediumDiagnostic doublet for ethyl ester and internal methyl groups.
1260–1240 Ester (

)
Stretch (C(=O)-O)Strong"Fingerprint" region; sensitive to ester environment.

Detailed Experimental Protocol (Diamond ATR)

Objective: Obtain a high-quality, reproducible spectrum of this compound.

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Single-bounce Diamond ATR Accessory.

  • Solvent: Isopropanol (analytical grade) for cleaning.

Step-by-Step Workflow:

  • System Validation:

    • Ensure the detector (DTGS or MCT) is cooled and stable.

    • Clean the diamond crystal with isopropanol and a lint-free wipe.

    • Background Scan: Collect a background spectrum (Air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16–32 scans). Crucial: Ensure no residual solvent bands remain.

  • Sample Application:

    • Using a glass pipet, deposit 10–20 µL of this compound directly onto the center of the diamond crystal.

    • Note: Ensure the liquid covers the "active spot" (usually 1–2 mm diameter). For viscous oils, allow 10 seconds for the sample to settle and wet the crystal surface.

  • Acquisition:

    • Scan Parameters: Range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; Scans 32.

    • Monitor: Observe the "Live" preview. The Carbonyl peak (approx. 1725 cm⁻¹) should have an absorbance between 0.3 and 0.8. If >1.5, the contact is too thick (rare for ATR) or the detector gain is too high.

  • Post-Processing (The "ATR Correction"):

    • Because ATR penetration depth (

      
      ) is proportional to wavelength (
      
      
      
      ), bands at lower wavenumbers (fingerprint region) appear more intense than in transmission.
    • Action: Apply the "ATR Correction" algorithm in your software (e.g., Kubelka-Munk or extended ATR correction). Set the refractive index (

      
      ) of the sample to 1.45  (typical for organic esters) and the crystal to 2.4  (Diamond).
      
  • Validation:

    • Check for the presence of the Nitrile peak at ~2220 cm⁻¹. If absent or weak, check pressure/contact.

    • Verify the baseline is flat at 2500–2000 cm⁻¹ (excluding the nitrile peak).

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix and signal processing flow for analyzing this compound.

FTIR_Workflow Start Start Analysis: This compound SampleState Check State: Viscous Liquid/Oil Start->SampleState Technique Select Technique SampleState->Technique ATR Diamond ATR (Recommended) Technique->ATR Standard QC Trans Transmission (Liquid Cell) Technique->Trans Quantitative Trace ATR_Step1 Apply Sample (Direct Drop) ATR->ATR_Step1 ATR_Check Check Absorbance @ 1725 cm⁻¹ ATR_Step1->ATR_Check Good_Abs Abs < 1.0 ATR_Check->Good_Abs Bad_Abs Abs > 1.5 (Saturation) ATR_Check->Bad_Abs Correction Apply ATR Correction (n=1.45) Good_Abs->Correction Bad_Abs->ATR_Step1 Clean & Retry (Less Sample) Final Final Spectrum Identify C≡N (2220) & C=O (1725) Correction->Final

Caption: Operational workflow for selecting and executing the ATR-FTIR analysis of this compound, highlighting the critical absorbance check step.

References

  • Sigma-Aldrich. Ethyl 2-cyano-3-methyl-2-butenoate Product Specification & FTIR Reference. Accessed October 2023.

  • National Institute of Standards and Technology (NIST). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester IR Spectrum. NIST Chemistry WebBook, SRD 69.

  • Specac Ltd. FTIR: Transmission vs ATR Spectroscopy. Application Note.

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics and Applications.

Mass spectrometry fragmentation patterns of Ethyl 2-cyano-3-methyl-2-nonenoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-cyano-3-methyl-2-nonenoate (CAS: 100522-75-6) is a specialized


-cyanoacrylate derivative characterized by a lipophilic hexyl side chain at the 

-position. Unlike standard short-chain cyanoacrylates (e.g., ethyl 2-cyanoacrylate) used in instant adhesives, this molecule serves as a critical intermediate in the synthesis of bioactive heterocycles (pyridones, pyrimidines) and functionalized UV absorbers.

This guide provides a technical comparison of its mass spectrometry (MS) fragmentation patterns against its short-chain analog, Ethyl 2-cyano-3-methyl-2-butenoate . We delineate the specific ionization behaviors driven by the extended alkyl chain, providing researchers with diagnostic ions for structural verification in drug development and forensic analysis.

Chemical Identity & Structural Basis[1][2][3][4][5]

FeatureTarget Product Comparative Alternative
Name This compound Ethyl 2-cyano-3-methyl-2-butenoate
Structure

-Cyano,

-methyl,

-hexyl

-Cyano,

-dimethyl
Formula


MW 223.31 Da153.18 Da
Key Moiety Lipophilic Hexyl Chain (

)
Methyl Group (

)
Primary Application Bioactive Heterocycle Synthesis, Lipophilic IntermediatesStandard Chemical Reagent, Adhesives

Experimental Protocol: GC-MS Characterization

To replicate the fragmentation data described below, ensure your instrumentation is calibrated to these standard electron ionization (EI) parameters.

Methodology
  • Sample Preparation: Dilute 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet Conditions: Split injection (20:1) at 250°C to prevent thermal degradation of the ester.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm ID.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV . Source temp: 230°C.[1]

  • Scan Range: m/z 40–350.

Expert Insight: The extended hexyl chain of the nonenoate increases the boiling point significantly compared to the butenoate. Ensure the transfer line temperature is maintained at


 to prevent condensation.

Fragmentation Analysis

The fragmentation of this compound is governed by three competitive pathways: Allylic Cleavage , McLafferty Rearrangement , and


-Cleavage .
Pathway A: Allylic Cleavage (Dominant)

The most diagnostic feature of the nonenoate spectrum is the loss of the hexyl side chain. The bond between the


-carbon (C3) and the hexyl group is allylic to the 

double bond and is energetically favorable to cleave.
  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Result: Loss of a hexyl radical (

    
    , 85 Da).
    
  • Diagnostic Ion: m/z 138 (

    
    ).
    
    • Structure: A resonance-stabilized cation

      
      .
      
    • Significance: This ion is the "core" fingerprint of ethyl 2-cyano-3-methylacrylates. It will be the Base Peak (100% relative abundance) or a major ion (>80%).

Pathway B: Ester-Mediated McLafferty Rearrangement

Common to ethyl esters, the ethoxy group undergoes a hydrogen transfer from the ethyl tail to the carbonyl oxygen.

  • Mechanism: Six-membered transition state involving the ester ethyl group.

  • Result: Loss of neutral Ethylene (

    
    , 28 Da).
    
  • Diagnostic Ion: m/z 195 (

    
    ).
    
    • Observation: This peak confirms the presence of the ethyl ester moiety.

Pathway C: -Cleavage (Acylium Formation)

Direct cleavage of the ethoxy group (


) from the carbonyl.
  • Mechanism:

    
    -cleavage adjacent to 
    
    
    
    .
  • Result: Loss of ethoxy radical (

    
    , 45 Da).
    
  • Diagnostic Ion: m/z 178 (

    
    ).
    
    • Observation: Often lower intensity than the allylic cleavage due to the stability of the m/z 138 ion.

Visualizing the Fragmentation Logic

Fragmentation M Molecular Ion (M+) m/z 223 [C13H21NO2]+ Frag1 Allylic Cleavage (Loss of Hexyl Radical) m/z 138 [Base Peak] M->Frag1 - C6H13 (85 Da) Frag2 McLafferty (Ester) (Loss of Ethylene) m/z 195 M->Frag2 - C2H4 (28 Da) Frag3 Alpha Cleavage (Loss of OEt) m/z 178 M->Frag3 - OEt (45 Da) SubFrag Secondary Loss (Loss of CO from m/z 138) m/z 110 Frag1->SubFrag - CO (28 Da)

Figure 1: Primary fragmentation pathways of this compound under 70 eV Electron Ionization.

Comparative Performance Guide

This section contrasts the spectral "fingerprint" of the target molecule against its shorter alternative to aid in identification.

Spectral Comparison Table
Ion TypeThis compound Ethyl 2-cyano-3-methyl-2-butenoate Interpretation
Molecular Ion (

)
m/z 223 (Weak, <5%)m/z 153 (Moderate, 10-20%)Long alkyl chains destabilize the molecular ion, making it harder to detect in the nonenoate.
Base Peak (100%) m/z 138 (Core + Methyl)m/z 108 (Loss of OEt)The nonenoate preferentially loses the hexyl chain. The butenoate cannot lose a methyl easily, so it loses the ethoxy group.
McLafferty Ion m/z 195 (

)
m/z 125 (

)
Both show loss of ethylene from the ester, shifting the peak by exactly 70 Da (difference in chain length).
Alkyl Loss m/z 138 (Loss of

)
m/z 138 (Loss of

)
Critical Distinction: In the butenoate, m/z 138 is a minor peak (

). In the nonenoate, it is the dominant Base Peak.
Why This Matters for Researchers
  • Differentiation: If you observe a strong peak at m/z 138 relative to the molecular ion, you likely have the long-chain nonenoate . If m/z 138 is weak and m/z 108 is dominant, you have the butenoate .

  • Impurity Detection: In synthesis, the butenoate is often a side product or starting material analog. The presence of m/z 153 indicates incomplete alkylation or contamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1811610, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136573, Ethyl 2-cyano-3-methyl-2-butenoate. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement mechanisms in esters).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Reference for alpha-cleavage and allylic cleavage rules).

Sources

GC-MS Validation of Ethyl 2-cyano-3-methyl-2-nonenoate Synthesis: A Comparative Guide of Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-cyano-3-methyl-2-nonenoate (Molecular Weight: 223.31 g/mol ) is a sterically hindered α,β-unsaturated ester utilized as a critical building block in the development of complex therapeutics and fine chemicals. The molecule is synthesized via the Knoevenagel condensation of 2-octanone and ethyl cyanoacetate. Because the reaction generates a newly formed double bond, it produces a mixture of E and Z stereoisomers. For drug development professionals, strict analytical validation using Gas Chromatography-Mass Spectrometry (GC-MS) is required to quantify the E/Z isomeric ratio, confirm molecular weight, and validate the purity profile against alternative synthetic methodologies.

Mechanistic Pathway & Causality

The Knoevenagel condensation relies on the deprotonation of an active methylene compound. Ethyl cyanoacetate (pKa ≈ 13.1) is deprotonated by a basic catalyst to form a resonance-stabilized nucleophilic carbanion[1]. This carbanion attacks the electrophilic carbonyl carbon of 2-octanone. Following proton transfer, a dehydration step drives the reaction forward, eliminating water to form the conjugated this compound[2]. The steric repulsion between the hexyl chain of 2-octanone and the ester/cyano groups dictates the thermodynamic distribution of the E and Z isomers.

Pathway A 2-Octanone (C8H16O) C Catalyst (Base/Acid Sites) A->C Nucleophilic Attack B Ethyl Cyanoacetate (C5H7NO2) B->C Deprotonation D This compound (C13H21NO2) C->D Dehydration E Water (H2O) C->E Byproduct

Caption: Knoevenagel condensation pathway for this compound synthesis.

Comparison of Synthesis Alternatives

Selecting the right catalytic system fundamentally alters the reaction kinetics, yield, and environmental impact. Below is an objective comparison of three distinct methodologies:

Homogeneous Catalysis (Piperidine/Glacial Acetic Acid)
  • Causality : Piperidine acts as a strong soluble base to rapidly deprotonate ethyl cyanoacetate, while acetic acid activates the ketone.

  • Performance : Yields are typically high, but the method suffers from poor atom economy, toxic solvent requirements, and difficult catalyst recovery.

Heterogeneous Biopolymer Catalysis (Chitosan)
  • Causality : Chitosan is a sustainable, solid biopolymer rich in primary amine groups that provide basic sites for deprotonation[3]. Crucially, chitosan exhibits a massive water-binding capacity (up to 520%), which actively sequesters the water byproduct, driving the dehydration equilibrium forward without the need for a Dean-Stark apparatus[4].

  • Performance : Offers excellent reusability (up to 6 cycles) and operates under mild, sustainable conditions[1].

Solid Acid/Base Nano-Reactors (SBA-Pr-SO3H)
  • Causality : Mesoporous silica functionalized with propyl sulfonic acid (SBA-Pr-SO3H) provides a high-surface-area nanoreactor. The confinement effect within the 6 nm pores, combined with Brønsted acid sites, highly polarizes the ketone, accelerating nucleophilic attack even in aqueous media[5].

  • Performance : Delivers extremely fast reaction times and high purity, though the catalyst preparation is more resource-intensive[6].

Data Presentation: Performance Comparison

Synthesis MethodologyCatalyst TypeReaction TimeTypical Yield (%)Catalyst RecoverabilityEnvironmental Impact
Piperidine / AcOH Homogeneous4 - 6 hours80 - 85%None (Lost in workup)High (Toxic reagents)
Chitosan Heterogeneous Base10 - 12 hours90 - 95%Excellent (>5 cycles)Low (Green, renewable)
SBA-Pr-SO3H Heterogeneous Acid1 - 2 hours92 - 96%Good (Requires washing)Medium (Silica synthesis)

GC-MS Validation Workflow

To objectively validate the success of the synthesis, GC-MS is employed. The gas chromatograph separates the E and Z isomers based on their distinct dipole moments and boiling points. The mass spectrometer utilizes 70 eV Electron Ionization (EI) to shatter the molecules into predictable fragments[7]. The presence of the molecular ion [M]+ at m/z 223 confirms the successful condensation.

GCMS_Workflow S1 1. Sample Preparation Dilution in EtOAc & Filtration S2 2. Gas Chromatography DB-5MS Column Separation S1->S2 S3 3. Electron Ionization (EI) 70 eV Fragmentation S2->S3 S4 4. Mass Spectrometry m/z 223 [M]+ Detection S3->S4 S5 5. Data Analysis E/Z Ratio & Purity Profiling S4->S5

Caption: GC-MS analytical workflow for isomer separation and mass fragmentation analysis.

Self-Validating Experimental Protocol: GC-MS Analysis

This protocol is designed to ensure baseline resolution of isomers and accurate mass identification.

Step 1: Sample Preparation
  • Action : Dissolve 1.0 mg of the crude this compound in 1.0 mL of HPLC-grade ethyl acetate. Filter through a 0.22 µm PTFE syringe filter.

  • Causality : Ethyl acetate ensures complete solubility of the ester while being volatile enough not to interfere with the target analyte's solvent delay. Filtration protects the delicate GC column from residual solid catalysts (like Chitosan or SBA-15).

Step 2: Gas Chromatography (GC) Parameters
  • Column : Agilent DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Causality : The 5% phenyl-methylpolysiloxane stationary phase provides the optimal slight polarity needed to resolve the E and Z isomers of the α,β-unsaturated ester.

  • Carrier Gas : High-purity Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Temperature Gradient : Inject at 250 °C (Split 10:1). Oven starts at 80 °C (hold 2 min), ramps at 10 °C/min to 280 °C (hold 5 min).

Step 3: Mass Spectrometry (MS) Parameters
  • Ionization : Electron Ionization (EI) at 70 eV.

  • Detection : Scan mode from m/z 50 to 350.

  • Diagnostic Fragments : Look for the molecular ion [M]+ at m/z 223 . Key structural validation fragments include m/z 178 (loss of the ethoxy radical, [M - OCH2CH3]+) and m/z 150 (loss of the entire ester group, [M - COOEt]+).

Step 4: Data Interpretation
  • Action : Integrate the two closely eluting peaks in the Total Ion Chromatogram (TIC).

  • Causality : The ratio of their areas directly quantifies the E/Z stereoisomeric ratio. The absence of a peak at m/z 128 (unreacted 2-octanone) or m/z 113 (unreacted ethyl cyanoacetate) confirms 100% conversion purity[7].

References

  • Title : Chitosan as a solid catalyst for the one-pot Knoevenagel condensation in the context of sustainable chemistry Source : RSC Publishing (New Journal of Chemistry) URL :[Link]

  • Title : Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor Source : European Journal of Chemistry URL :[Link]

  • Title : A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity Source : ResearchGate URL :[Link]

  • Title : A temperature programmed desorption study of the interaction of ethyl cyanoacetate and benzaldehyde on metal oxide surfaces Source : ResearchGate URL :[Link]

Sources

A Comparative Guide to Elemental Analysis Standards for Ethyl 2-cyano-3-methyl-2-nonenoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the elemental analysis of Ethyl 2-cyano-3-methyl-2-nonenoate, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, ensuring the purity and safety of such compounds is paramount. Elemental impurities, even at trace levels, can impact drug efficacy, stability, and patient safety, making their control a critical aspect of the drug development lifecycle.

Elemental impurities can be introduced at any stage, from the raw materials and catalysts used in synthesis to the manufacturing equipment and container closure systems.[1][2] This guide will navigate the regulatory landscape, compare the workhorse analytical techniques with viable alternatives, and provide actionable, data-driven insights for selecting the most appropriate method for your analytical needs.

The Regulatory Framework: A Risk-Based Approach

Modern elemental impurity analysis is governed by a risk-based approach, championed by the International Council for Harmonisation (ICH) guideline Q3D and adopted by major pharmacopoeias like the United States Pharmacopeia (USP).[3][4] This framework moves away from the traditional, non-specific heavy metals tests to a more targeted and toxicologically relevant system.

The core principles of the ICH Q3D guideline involve:

  • Toxicity Evaluation: Elemental impurities are classified based on their toxicity and probability of occurrence in the drug product.[5]

  • Permitted Daily Exposure (PDE): Establishing a safe daily intake level for each element of concern.[1][2]

  • Risk Assessment: A comprehensive evaluation of potential sources of elemental impurities in the drug product.[1][2][5]

The elements are categorized into three classes:

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that require evaluation from all potential sources.[4][5]

  • Class 2: Generally toxic with varying routes of administration. Class 2A elements (Co, Ni, V) have a higher natural abundance and require risk assessment. Class 2B elements (e.g., Ag, Au, Pd, Pt, Ru), are often used as catalysts and need to be considered when intentionally added.[5]

  • Class 3: Elements with relatively low oral toxicity (e.g., Ba, Cr, Cu, Li, Mo, Sn).[1][2]

The United States Pharmacopeia (USP) has aligned with these principles through its general chapters:

  • USP <232> "Elemental Impurities—Limits": Defines the PDE limits for various elements.

  • USP <233> "Elemental Impurities—Procedures": Outlines the analytical procedures and validation requirements for measuring elemental impurities.[6][7] It gives preference to modern instrumental techniques like Inductively Coupled Plasma (ICP) methods.[6]

cluster_0 ICH Q3D Risk Assessment Workflow Identify Potential Sources Identify Potential Sources Analyze Impurities Analyze Impurities Identify Potential Sources->Analyze Impurities Risk Identification Compare with PDE Compare with PDE Analyze Impurities->Compare with PDE Quantification Below Control Threshold? Below Control Threshold? Compare with PDE->Below Control Threshold? Control Strategy Control Strategy End End Control Strategy->End Implementation Below Control Threshold?->Control Strategy No Below Control Threshold?->End Yes

Caption: ICH Q3D risk assessment workflow.

Core Analytical Techniques: A Head-to-Head Comparison

The choice of analytical technique is critical and depends on the specific elements of interest, required detection limits, sample matrix, and throughput needs. USP <233> provides a framework for validating analytical procedures, with a preference for plasma-based spectrochemical techniques.[6][8][9]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the gold standard for trace and ultra-trace elemental analysis in the pharmaceutical industry.[10] It uses a high-temperature argon plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio.[11]

Strengths:

  • Exceptional Sensitivity: Achieves detection limits in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range.[12]

  • Multi-Element Capability: Can simultaneously measure a wide range of elements in a single, rapid analysis.[10][13]

  • Isotope Analysis: Can differentiate between isotopes of an element, which is useful for isotope dilution studies and source identification.

Weaknesses:

  • Interferences: Prone to polyatomic and isobaric interferences, which may require advanced techniques like collision/reaction cells to mitigate.[11]

  • Cost and Complexity: Higher initial investment and operational costs, requiring highly skilled operators.

  • Matrix Effects: Can be susceptible to matrix effects from high concentrations of dissolved solids.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES also utilizes an argon plasma to excite atoms, but it measures the characteristic wavelengths of light emitted as the atoms return to their ground state.[14]

Strengths:

  • Robustness: Generally more tolerant to complex sample matrices and higher concentrations of dissolved solids than ICP-MS.

  • Cost-Effective: Lower initial and operational costs compared to ICP-MS.

  • Good for Higher Concentrations: Well-suited for analyzing elements in the parts-per-billion (ppb) to parts-per-million (ppm) range.

Weaknesses:

  • Lower Sensitivity: Detection limits are typically 2-3 orders of magnitude higher than ICP-MS.

  • Spectral Interferences: Can suffer from spectral line overlaps, which may require high-resolution optics or inter-element correction algorithms.

Alternative & Complementary Techniques

While ICP methods are dominant, other techniques offer specific advantages and can be valuable tools in a comprehensive analytical strategy.

Atomic Absorption Spectroscopy (AAS)

AAS is a well-established technique that measures the absorption of light by free atoms in the gaseous state.[11] It can be configured with a flame (Flame AAS) for higher concentrations or a graphite furnace (GF-AAS) for lower detection limits.[12]

Strengths:

  • High Accuracy for Single Elements: Provides excellent accuracy and precision for targeted analysis.[12]

  • Cost-Effective: Lower initial investment and simpler operation compared to ICP techniques.[10][12]

Weaknesses:

  • Single-Element Analysis: Traditionally measures one element at a time, leading to lower sample throughput for multi-element analysis.[10]

  • Limited Dynamic Range: Has a narrower analytical range compared to ICP methods.

X-Ray Fluorescence (XRF)

XRF is a non-destructive technique where X-rays are used to excite atoms in a sample, causing them to emit fluorescent X-rays at characteristic energies.[15]

Strengths:

  • Non-Destructive: Preserves the sample for further analysis.[15]

  • Minimal Sample Preparation: Often requires little to no sample preparation, especially for solid samples.[15]

  • Rapid Analysis: Provides fast qualitative and quantitative results.[15]

Weaknesses:

  • Lower Sensitivity: Generally less sensitive than ICP techniques, with detection limits in the low ppm range.

  • Matrix Effects: Can be significantly affected by the sample matrix.

Performance Comparison of Analytical Techniques

ParameterICP-MSICP-OESAAS (Graphite Furnace)XRF
Principle Ionization in plasma, detection by mass spectrometry.[11]Excitation in plasma, detection by optical emission.[14]Absorption of light by atomized sample.[11]Excitation by X-rays, detection of fluorescent X-rays.[15]
Typical Detection Limits ppt - ppq[12]ppbppbppm
Throughput High (simultaneous multi-element)[10]High (simultaneous multi-element)[16]Low (single element)[10]High (rapid analysis)[15]
Sample Preparation Destructive (dissolution/digestion required)[7]Destructive (dissolution/digestion required)Destructive (dissolution/digestion required)Non-destructive (minimal preparation)[15]
Cost HighMediumLowMedium
Key Strengths Unmatched sensitivity, multi-element capability.[10]Robust, good for higher concentrations.High accuracy for single elements, low cost.Non-destructive, rapid, minimal sample prep.[15]
Key Weaknesses Interferences, high cost, matrix effects.[11]Lower sensitivity than ICP-MS.Low throughput for multiple elements.Lower sensitivity, matrix effects.

Experimental Protocols

A self-validating system is crucial for trustworthy results. The following protocols provide a framework for the analysis of this compound.

Sample Preparation: Microwave-Assisted Acid Digestion

This is a common and effective method for preparing pharmaceutical samples for ICP analysis, ensuring the complete dissolution of the organic matrix and retention of volatile elements.[7]

  • Weighing: Accurately weigh approximately 0.5 g of the this compound sample into a clean, microwave-transparent digestion vessel.

  • Acid Addition: Carefully add a mixture of high-purity nitric acid (e.g., 5 mL) and hydrochloric acid (e.g., 2 mL) to the vessel. The combination of acids aids in the digestion of the organic matrix and stabilizes elements like mercury.

  • Digestion: Seal the vessels and place them in the microwave digestion system. Ramp the temperature and pressure according to a validated program (e.g., ramp to 200 °C over 15 minutes and hold for 20 minutes).

  • Dilution: After cooling, carefully open the vessels in a fume hood. Dilute the digested sample to a final volume (e.g., 50 mL) with deionized water. The sample is now ready for analysis.

Analytical Workflow: ICP-MS

cluster_1 ICP-MS Analytical Workflow Sample Weighing Sample Weighing Microwave Digestion Microwave Digestion Sample Weighing->Microwave Digestion Dilution Dilution Microwave Digestion->Dilution Sample Analysis Sample Analysis Dilution->Sample Analysis Instrument Calibration Instrument Calibration Instrument Calibration->Sample Analysis Data Processing Data Processing Sample Analysis->Data Processing Report Generation Report Generation Data Processing->Report Generation

Caption: A typical ICP-MS analytical workflow.

ICP-MS Instrumental Parameters (Example):

  • RF Power: 1550 W

  • Plasma Gas Flow: 15 L/min

  • Carrier Gas Flow: 1.0 L/min

  • Collision/Reaction Cell Gas: Helium (for kinetic energy discrimination to remove polyatomic interferences)

  • Detector Mode: Dual (Pulse/Analog)

  • Integration Time: 0.1 s per point

Validation of the Analytical Procedure:

The chosen analytical procedure must be validated according to USP <233> to ensure it is fit for purpose.[8] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the target element in the presence of other components.[9]

  • Accuracy: Determined by spike recovery studies at appropriate concentrations.

  • Precision: Assessed through repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detectability: For limit tests, the procedure must be able to detect the element at the target concentration.

  • Quantitation Limit: For quantitative tests, the limit must be less than or equal to 0.5 times the target concentration (J).[9]

Conclusion

The selection of an analytical technique for the elemental analysis of this compound requires a thorough understanding of regulatory requirements and the specific analytical objectives.

  • For comprehensive, high-sensitivity screening and quantification to meet the stringent limits of ICH Q3D, ICP-MS is the superior choice, offering the lowest detection limits and high-throughput capabilities.[10][17]

  • For routine quality control where higher concentrations are expected or when dealing with challenging matrices, ICP-OES provides a robust and cost-effective solution.

  • AAS remains a viable option for labs with limited budgets or for the targeted analysis of a small number of specific elements.[12]

  • XRF offers a unique advantage for rapid, non-destructive screening, which can be particularly useful in early-stage development or for at-line process monitoring.[15]

Ultimately, a risk-based approach should guide the entire process, from identifying potential elemental impurities to selecting and validating the most appropriate analytical methodology. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug developers can ensure the quality, safety, and efficacy of their pharmaceutical products.

References

  • ICH. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?[Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • FILAB. (2023). USP 233 elemental impurities analysis. [Link]

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link]

  • AZoM. (2024). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. [Link]

  • QbD Group. (2024). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). [Link]

  • Agilent Technologies. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]

  • SciSpace. (2020). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. [Link]

  • Lab Manager. (2025). Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab?[Link]

  • Spectroscopy Online. (2023). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • USP. <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]

  • Drawell. (2023). ICP-MS vs. AAS - Which Technique to Choose. [Link]

  • Spectroscopy Online. (2015). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. [Link]

  • PPGFARMA. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. [Link]

  • HORIBA. ICP-OES, ICP-MS and AAS Techniques Compared. [Link]

  • Journal of Pharmaceutical Analysis. (2025). Comparative analysis of ICP-MS and AAS methods for determination of arsenic in clevidipine butyrate. [Link]

Sources

Safety Operating Guide

Ethyl 2-cyano-3-methyl-2-nonenoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 2-cyano-3-methyl-2-nonenoate Proper Disposal Procedures

Chemical Identity & Operational Context

This compound (CAS: 100522-75-6) is a specialized


-unsaturated nitrile ester primarily used as an intermediate in organic synthesis, particularly in the construction of heterocyclic compounds via Michael addition.

Unlike short-chain cyanoacrylates (e.g., "super glue" monomers), this molecule possesses a longer alkyl chain (nonenoate), which significantly mitigates volatility and rapid polymerization risks. However, it remains a potent electrophile and irritant. Improper disposal can lead to aquatic toxicity and uncontrolled reactivity with nucleophiles in waste streams.

Critical Safety Data Summary:

ParameterData
CAS Number 100522-75-6
Molecular Formula

Physical State Viscous Liquid (Pale Yellow)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335)
Reactivity Michael Acceptor; reacts with strong bases/nucleophiles
Waste Classification Hazardous Organic Waste (Non-Halogenated)

Hazard Assessment & Causality

Before executing disposal, you must understand why specific protocols are mandated.[1] This ensures you can adapt to non-standard situations (e.g., contaminated mixtures).

  • Electrophilic Reactivity: The

    
    -cyanoacrylate motif makes this compound an electron-deficient alkene. While it is stable in air, it reacts exothermically with strong nucleophiles (amines, hydroxides). Causality: Never mix with basic waste streams (pH > 8) to prevent uncontrolled heat generation or polymerization.
    
  • Lipophilicity: The nonenoate chain renders the molecule highly lipophilic. Causality: Do not flush down the drain.[2] It will not dissolve, instead adhering to pipes and creating long-term toxic reservoirs in aquatic treatment systems.

  • Thermal Stability: As an ester, it is combustible but requires high temperatures to incinerate completely. Causality: High-temperature incineration with afterburners is the only validated destruction method to prevent the release of toxic nitrogen oxides (

    
    ) and cyanides.
    

Validated Disposal Protocol

This protocol is designed for laboratory-scale disposal (< 1 L). For industrial quantities, consult a licensed hazardous waste contractor immediately.

Phase 1: Waste Characterization & Segregation

Step 1: Purity Check Determine if the waste is pure substance or a reaction mixture.

  • Pure/Stock: Segregate into "Organic Waste - Non-Halogenated".

  • Reaction Mixture: If mixed with halogenated solvents (DCM, Chloroform), segregate into "Organic Waste - Halogenated".

Step 2: Compatibility Verification Ensure the waste container does not contain:

  • Strong Oxidizers (Peroxides, Nitric Acid)

    
     Risk of explosion.
    
  • Strong Bases (Ammonia, NaOH)

    
     Risk of exothermic polymerization.
    
Phase 2: Chemical Transfer (The "Double-Containment" Rule)

Goal: Prevent exposure and cross-contamination during transfer.

  • PPE Setup: Wear standard nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat. Note: Nitrile provides excellent resistance to nitrile esters.

  • Solvent Dilution (Recommended): If the substance is viscous, dilute it with a compatible combustible solvent (e.g., Acetone, Ethyl Acetate, or Ethanol) in a 1:1 ratio. This lowers viscosity and aids in clean combustion during incineration.

  • Transfer: Pour the (diluted) waste into a High-Density Polyethylene (HDPE) or Glass waste container.

    • Why HDPE? It is resistant to esters and organic solvents and resists breakage better than glass.

  • Labeling: Immediately affix a hazardous waste label.

    • Must Include: "Hazardous Waste", Chemical Name ("this compound"), and Hazard Checkboxes (Irritant, Flammable).

Phase 3: Final Destruction (Incineration)

Do not attempt to destroy this chemical on the benchtop. Chemical oxidation (e.g., bleach) is ineffective and can generate toxic chloramines or cyanogen chloride.

  • Transport: Move the sealed waste container to your facility's Central Accumulation Area (CAA).

  • Disposal Method: The waste must be sent to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Instruction to Vendor: Specify Incineration (Code: INCIN) . The facility will burn the waste in a rotary kiln at >1000°C.

    • Mechanism:[3]

      
       (Scrubbers capture the 
      
      
      
      ).

Emergency Procedures (Spill Response)

If a spill occurs during disposal, follow this self-validating response loop:

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Ventilate: Open fume hood sashes fully or increase room exchange rates.

  • Quench (The "Sandwich" Method):

    • Cover the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels alone, as they increase surface area for evaporation.

    • Do not use water. Water is ineffective due to the compound's immiscibility.

  • Collect: Scoop the contaminated absorbent into a wide-mouth jar. Label as "Spill Debris: this compound".

  • Clean: Wipe the surface with Acetone followed by soapy water to remove oily residues.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of this compound, ensuring no critical decision points are missed.

DisposalWorkflow Start Start: this compound Waste CheckState Is the waste pure or mixed? Start->CheckState IsPure Pure Substance CheckState->IsPure IsMixed Reaction Mixture CheckState->IsMixed StreamA Stream A: Non-Halogenated Organic Waste (Compatible: Acetone, EtOH, EtOAc) IsPure->StreamA Dilute w/ Acetone CheckHalogen Contains Halogenated Solvents? (DCM, Chloroform) IsMixed->CheckHalogen CheckHalogen->StreamA No StreamB Stream B: Halogenated Organic Waste CheckHalogen->StreamB Yes Container Transfer to HDPE/Glass Container Label: 'Irritant' StreamA->Container StreamB->Container TSDF Ship to TSDF for Incineration (Rotary Kiln) Container->TSDF

Caption: Operational decision tree for segregating and packaging this compound waste streams.

References

  • Sigma-Aldrich. (2025).[4] this compound Product Information & CAS 100522-75-6. Sigma-Aldrich. Link

  • National Institutes of Health (NIH) - PubChem. (2025). Ethyl 2-cyano-3-methyl-2-pentenoate (Structural Analog) Safety Data. PubChem Database.[5] Link

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. Link

  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl Cyanoacrylate (Class Analog). Fisher Scientific.[1] Link

Sources

Personal protective equipment for handling Ethyl 2-cyano-3-methyl-2-nonenoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized electrophilic building blocks like Ethyl 2-cyano-3-methyl-2-nonenoate requires a rigorous, mechanistic approach to laboratory safety. This alpha-cyano ester is a valuable intermediate in complex organic synthesis and drug development. However, its chemical architecture—featuring a highly electron-deficient double bond—dictates specific personal protective equipment (PPE) and operational protocols to mitigate the risks of irritation and unwanted polymerization.

This guide provides a self-validating framework for the safe handling, dispensing, and disposal of this compound, ensuring that every operational step inherently checks the integrity of the previous one.

Chemical Profile & Mechanistic Hazard Assessment

Before selecting PPE, we must understand the molecule's underlying reactivity. The electron-withdrawing cyano and ester groups make the alpha-carbon highly susceptible to nucleophilic attack. While the bulky nonenoate chain provides steric hindrance that reduces the rapid, explosive polymerization seen in simpler cyanoacrylates (like ethyl cyanoacrylate), it still poses significant hazards upon exposure to moisture, amines, or bases[1][2].

Table 1: Chemical and Hazard Profile

PropertyDetail
Chemical Name This compound
CAS Number 100522-75-6
Molecular Formula C13H21NO2
Molecular Weight 223.32 g/mol
Primary Hazards (GHS) H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[1][3]
Chemical Incompatibilities Strong bases, oxidizers, water/moisture, amines[4][5]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is driven by the need to prevent nucleophilic initiation of the compound on the skin or mucous membranes.

  • Hand Protection (Critical): Use Nitrile rubber (minimum 0.4 mm thickness, >8h breakthrough) or Butyl rubber gloves[1][6].

    • Causality: Cyano-based esters can undergo rapid, highly exothermic polymerization when exposed to the hydroxyl groups present in cellulose. Never use cotton or wool gloves when handling this class of compounds, as the resulting exothermic reaction can cause severe thermal burns[7].

  • Eye Protection: Indirect-vented chemical splash goggles are mandatory[3][5].

    • Causality: The vapor can cause lachrymation, and the liquid bonds rapidly to eye proteins. If handling volumes >50 mL, a full face shield must be worn over the goggles.

  • Body Protection: A synthetic or poly-blend lab coat. Avoid 100% cotton lab coats if handling large quantities due to the aforementioned exothermic reactivity with cellulose[7].

  • Respiratory Protection: All handling must occur within a certified chemical fume hood[1][3]. If local exhaust ventilation is unavailable or compromised, a NIOSH/MSHA-approved respirator equipped with an organic vapor cartridge is strictly required[3][8].

Operational Workflow & Handling Protocol

To ensure absolute safety, utilize the following self-validating dispensing methodology.

Step-by-Step Dispensing Methodology:

  • Pre-Operation Verification: Verify fume hood airflow (face velocity 80-120 fpm). Inspect nitrile gloves for micro-punctures by inflating them slightly before donning.

  • Environment Preparation: Purge the reaction vessel with an inert gas (Nitrogen or Argon) to displace ambient moisture, which acts as a weak nucleophile and can initiate slow hydrolysis or oligomerization.

  • Dispensing: Use glass or PTFE (Teflon) syringes and pipettes.

    • Causality: PTFE is chemically inert to cyanoenoates and will not degrade or initiate polymerization[9]. Avoid standard polystyrene serological pipettes.

  • Transfer: Transfer the reagent slowly down the side of the vessel to prevent aerosolization and vapor spikes.

  • Post-Dispensing: Wipe the threads of the reagent bottle with a lint-free, non-cotton wipe (e.g., a specialized synthetic cleanroom wipe lightly dampened with a non-nucleophilic solvent like ethyl acetate) before sealing. This prevents the cap from permanently bonding to the bottle.

HandlingWorkflow Start Pre-Operation Verify Hood & PPE Inert Purge Vessel (N2 / Argon) Start->Inert Dispense Dispense via PTFE / Glass Inert->Dispense Clean Wipe Bottle Threads (Non-Cotton) Dispense->Clean Seal Seal & Store (Desiccated) Clean->Seal

Step-by-step operational workflow for dispensing this compound.

Spill Response & Disposal Plan

Spills of cyano-esters require immediate, specific chemical interventions. Do not use water to wash a large spill, as it can cause rapid polymerization and dangerous heat generation.

Step-by-Step Spill Response:

  • Isolate: Evacuate personnel not wearing appropriate PPE from the immediate vicinity[5]. Ensure all ignition sources are removed.

  • Contain: Surround and cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite[1][5].

    • Causality: These materials are non-nucleophilic and will not trigger an exothermic polymerization reaction.

  • Neutralize/Absorb: Allow the liquid to absorb fully into the inert matrix. Do not use paper towels or cotton rags under any circumstances[7].

  • Collect: Use non-sparking tools (e.g., a polypropylene scoop) to transfer the absorbed material into a compatible, sealable high-density polyethylene (HDPE) waste container.

  • Clean: Wash the spill area with a compatible solvent (e.g., acetone) followed by soap and water to remove residual traces, ensuring the fume hood sash remains open for maximum ventilation.

Disposal Guidelines: Dispose of the collected waste as hazardous organic chemical waste. It must be incinerated in a permitted facility equipped with an afterburner and exhaust scrubber[8], as the combustion of cyano-compounds produces toxic nitrogen oxides (NOx) and cyanides[5].

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small < 50 mL Local Clean-up Assess->Small Large > 50 mL Evacuate Area Assess->Large Absorb Apply Dry Sand / Vermiculite Small->Absorb Large->Absorb Hazmat Team Collect Collect in HDPE Waste Container Absorb->Collect Dispose Incineration via EHS Protocol Collect->Dispose

Decision tree and procedural workflow for cyanoenoate chemical spill response.

References

  • Incurelab. "Cyanoacrylate Glue Medical: An Industrial Guide". URL: [Link]

  • NJ.gov. "Hazardous Substance Fact Sheet: Ethyl Cyanoacetate". URL: [Link]

  • Carl Roth. "Safety Data Sheet: BEST Cyanoacrylate Ethyl". URL:[Link]

  • Jensen Inert Products. "Chemical Resistance Chart". URL:[Link]

  • Henkel. "Safety Data Sheet according to (EC) No 1907/2006". URL: [Link]

  • Richter-Menzel. "MSDS_120500_DE_EN_Contact VA 100 Cyanoacrylate Adhesive". URL:[Link]

  • Tech Masters. "Fast Fix 20g - Safety Data Sheet". URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.